Chalcone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFBYFPFKXHELB-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873536 | |
| Record name | (E)-Chalcone | |
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Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | Chalcone | |
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| Record name | Chalcone | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
346.50 °C. @ 760.00 mm Hg | |
| Record name | Chalcone | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.000107 [mmHg] | |
| Record name | Chalcone | |
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CAS No. |
614-47-1, 94-41-7 | |
| Record name | trans-Chalcone | |
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| Record name | Chalcone | |
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| Record name | Chalcone | |
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| Record name | 614-47-1 | |
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| Record name | Chalcone | |
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| Record name | Chalcone | |
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| Record name | 2-Propen-1-one, 1,3-diphenyl- | |
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| Record name | (E)-Chalcone | |
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| Record name | Chalcone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |
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| Record name | CHALCONE | |
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| Record name | Chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.5 °C | |
| Record name | Chalcone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis of Nature's Golden Scaffolds: An In-depth Technical Guide to the Origins of Chalcone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of secondary metabolites, are ubiquitously found throughout the plant kingdom.[1][2][3] These open-chain flavonoids are bioprecursors to a vast array of other flavonoids and isoflavonoids, playing a crucial role in the plant's defense mechanisms and pigmentation.[1][4] Characterized by a distinctive 1,3-diaryl-2-propen-1-one backbone, chalcones exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point of interest in drug discovery and development.[5][6] This technical guide provides a comprehensive overview of the natural origins of chalcone compounds, detailing their biosynthesis, distribution in the plant kingdom with quantitative data, and the experimental protocols used for their study.
The Phenylpropanoid Pathway: The Biosynthetic Origin of Chalcones
The journey of this compound synthesis in plants begins with the phenylpropanoid pathway, a central metabolic route that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[7][8] This pathway is the primary source of the C6-C3 backbone that forms the core structure of chalcones.
The key enzymatic step in this compound biosynthesis is catalyzed by This compound synthase (CHS) , a type III polyketide synthase.[4][9] CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA to form the archetypal this compound, naringenin this compound.[4][10][11] This reaction represents the first committed step in flavonoid biosynthesis.[4][7]
Following its synthesis, naringenin this compound can be acted upon by This compound isomerase (CHI) , which catalyzes its intramolecular cyclization to the corresponding flavanone, naringenin.[12][13][14] This flavanone then serves as a precursor for the synthesis of a wide variety of other flavonoids.
Natural Abundance and Distribution of Chalcones
Chalcones are widely distributed in the plant kingdom, with significant concentrations found in fruits, vegetables, spices, and medicinal plants.[2][3][15] The concentration and specific types of chalcones can vary significantly between plant species, cultivars, and even different parts of the same plant. The following tables summarize quantitative data for prominent chalcones in various natural sources.
Table 1: Concentration of Naringenin this compound in Tomatoes (Solanum lycopersicum)
| Tomato Cultivar/Part | Concentration (mg/kg Fresh Weight) | Analytical Method | Reference(s) |
| Cherry Tomatoes (whole) | 17.3 - 182 | UHPLC-QTOF-MS | [16][17] |
| Tomato Skin | High concentration, specific value varies | HPLC | [18][19] |
Note: Naringenin this compound levels can decrease significantly during post-harvest ripening and processing.[7]
Table 2: Concentration of Phloretin and its Glycoside Phloridzin in Apples (Malus domestica)
| Apple Cultivar/Part | Phloretin (µg/g Fresh Weight) | Phloridzin (µg/g Fresh Weight) | Analytical Method | Reference(s) |
| Quinte (Peel) | 0.96 ± 0.05 | 16.4 ± 0.8 | HPLC-DAD-MS/MS | [20] |
| Quinte (Flesh) | 0.6 ± 0.03 | 6.6 ± 0.3 | HPLC-DAD-MS/MS | [20] |
| Red Delicious (Peel) | - | - | HPLC | [21] |
| Northern Spy (Peel) | - | - | HPLC | [21] |
| Various Cultivars (Leaves) | - | 64.89 - 106.01 (mg/g Dry Weight) | HPLC-DAD | [22] |
| Various Cultivars (Bark) | - | 70.81 - 113.18 (mg/g Dry Weight) | HPLC-DAD | [22] |
| Various Cultivars (Buds) | - | 100.68 - 139.61 (mg/g Dry Weight) | HPLC-DAD | [22] |
Note: Dihydrochalcones like phloretin and phloridzin are primarily located in the apple peel.[23][24]
Table 3: Concentration of Xanthohumol in Hops (Humulus lupulus) and Beer
| Sample Type | Concentration | Analytical Method | Reference(s) |
| Hop Flowers | 0.106 - 12.7 mg/g | HPLC-DAD | [9][13] |
| Hop Products (Pellets) | Varies | HPTLC | [1] |
| Beer | 0.028 - 0.062 mg/L | HPLC-DAD | [9][13] |
Table 4: Concentration of Isoliquiritigenin in Licorice (Glycyrrhiza species)
| Licorice Species/Part | Concentration | Analytical Method | Reference(s) |
| Glycyrrhiza uralensis (Roots) | ~0.045% (raw material) | HPLC | [25] |
| Glycyrrhiza glabra (Roots) | Varies | - | [26] |
| Licorice Dietary Supplements | Varies | UHPLC-MS/MS | [27] |
Note: The concentration of isoliquiritigenin in licorice is relatively low, but it can be increased through the conversion of other flavonoids present in the plant material.[25]
Experimental Protocols
Extraction and Purification of Chalcones from Plant Material
This protocol provides a general methodology for the solvent extraction and subsequent purification of chalcones.
a. Solvent Extraction:
-
Sample Preparation: Air-dry and finely powder the plant material (e.g., leaves, roots, or peels).
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours with occasional shaking.[2] The choice of solvent depends on the polarity of the target chalcones.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning (Optional): For further purification, the crude extract can be dissolved in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
b. Purification by Column Chromatography: [3][12]
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent (e.g., petroleum ether) to create a slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, benzene) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired this compound(s).
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
This compound Synthase (CHS) Enzyme Activity Assay[8][10][28]
This spectrophotometric assay measures the activity of CHS by detecting the formation of naringenin this compound.
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., strawberry fruit) in an ice-cold extraction buffer (e.g., 0.1 M borate buffer, pH 8.8, containing polyvinylpyrrolidone and 2-mercaptoethanol).[8]
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Use the supernatant containing the crude enzyme extract for the assay.
-
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
p-coumaroyl-CoA (starter substrate, e.g., 50 µM)
-
Malonyl-CoA (extender substrate, e.g., 100 µM)
-
Purified or crude enzyme extract (e.g., 20 µg of protein)
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme extract to the reaction mixture. Incubate at 30°C for a defined period (e.g., 50 minutes).
-
Detection: Stop the reaction (e.g., by adding acidified methanol). Naringenin this compound has a characteristic absorbance maximum around 370-390 nm. Measure the absorbance of the reaction mixture at this wavelength using a spectrophotometer.
-
Quantification: Calculate the amount of naringenin this compound produced using a standard curve generated with authentic naringenin this compound. Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages[5][15][29]
This cell-based assay determines the ability of chalcones to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each this compound concentration compared to the LPS-stimulated control.
-
Visualizations
Caption: Biosynthetic pathway of chalcones from L-phenylalanine.
Caption: Experimental workflow for bioactivity-guided isolation of chalcones.
References
- 1. akjournals.com [akjournals.com]
- 2. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC [mdpi.com]
- 10. Functional and Structural Investigation of this compound Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. article.imrpress.com [article.imrpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-allergic activity of naringenin this compound from a tomato skin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Role of Apple Phytochemicals, Phloretin and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Electroactive Phenolic Contributors and Antioxidant Capacity of Flesh and Peel of 11 Apple Cultivars Measured by Cyclic Voltammetry and HPLC–DAD–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
- 26. Isoliquiritigenin, a flavonoid from licorice, plays a dual role in regulating gastrointestinal motility in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Heart of Flavonoid Synthesis: A Technical Guide to Chalcone Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Chalcones represent a critical branching point in the intricate metabolic network of plants, serving as the central precursors for the vast and diverse class of flavonoid compounds. Understanding the biosynthesis of these α,β-unsaturated ketones is paramount for researchers in fields ranging from plant biology and natural product chemistry to drug discovery and development, given the broad spectrum of pharmacological activities exhibited by chalcone derivatives. This in-depth technical guide provides a comprehensive overview of the core principles of this compound biosynthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Core Pathway: From Phenylalanine to Naringenin this compound
The biosynthesis of chalcones is initiated from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. This activated cinnamic acid derivative serves as the starter molecule for the first committed step in flavonoid biosynthesis, a reaction catalyzed by the pivotal enzyme, this compound synthase (CHS).
This compound synthase, a type III polyketide synthase, orchestrates a series of decarboxylation and condensation reactions.[1] It utilizes one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to assemble a linear tetraketide intermediate.[2] This intermediate then undergoes an intramolecular Claisen condensation to cyclize and form the characteristic C6-C3-C6 backbone of naringenin this compound.[2] This foundational this compound is subsequently acted upon by this compound isomerase (CHI) to form naringenin, a key flavanone that serves as the entry point for the biosynthesis of various other flavonoid classes, including flavones, flavonols, and anthocyanins.
The overall reaction catalyzed by this compound synthase is as follows:
p-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin this compound + 4 CoASH + 3 CO₂
Caption: The core biosynthetic pathway of chalcones in plants.
Quantitative Data on this compound Synthase
The efficiency and substrate preference of this compound synthase are critical determinants of the flux through the flavonoid pathway. The following tables summarize key quantitative data for CHS from various plant species.
Table 1: Kinetic Parameters of this compound Synthase from Medicago sativa [3]
| Substrate | K_m (µM) | k_cat (min⁻¹) |
| p-Coumaroyl-CoA | 6.1 ± 1.3 | 5.14 ± 0.30 |
| Malonyl-CoA | 4.7 ± 1.1 | 4.58 ± 0.24 |
| Feruloyl-CoA | 5.2 ± 0.9 | 1.04 ± 0.17 |
Table 2: Substrate Specificity of this compound Synthase
| Plant Species | Alternative Substrates Accepted | Reference |
| Petroselinum hortense (Parsley) | Butyryl-CoA, Hexanoyl-CoA, Benzoyl-CoA | Schuez et al., 1983 |
| Medicago sativa (Alfalfa) | Feruloyl-CoA, Caffeoyl-CoA, Sinapoyl-CoA | [3] |
| Scutellaria baicalensis | Benzoyl-CoA, Phenylacetyl-CoA, Isovaleryl-CoA, Isobutyryl-CoA | [4] |
| Freesia hybrida | Cinnamoyl-CoA, Dihydro-p-coumaroyl-CoA | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Expression and Purification of Recombinant this compound Synthase (His-tag)
This protocol describes the expression of His-tagged CHS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Expression: a. Transform E. coli BL21(DE3) cells with a pET expression vector containing the CHS gene fused to a polyhistidine tag. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. d. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the solubility of the recombinant protein. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). b. Lyse the cells by sonication on ice or by using a French press. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
3. Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. d. Elute the His-tagged CHS from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). e. Collect the fractions and analyze them by SDS-PAGE to assess purity. f. Pool the fractions containing the purified CHS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
Caption: A typical workflow for the purification of His-tagged recombinant this compound synthase.
This compound Synthase Enzyme Assay (Spectrophotometric)
This assay measures the formation of naringenin this compound by monitoring the increase in absorbance at approximately 370 nm.
1. Reaction Mixture: a. Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.5)
- 1 mM DTT
- 50 µM p-coumaroyl-CoA
- 150 µM malonyl-CoA
- Purified CHS enzyme (e.g., 1-5 µg) b. The final reaction volume is typically 200 µL.
2. Assay Procedure: a. Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes. b. Initiate the reaction by adding malonyl-CoA. c. Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes using a spectrophotometer. d. The initial linear rate of the reaction is used to calculate the enzyme activity.
3. Calculation of Activity:
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of naringenin this compound (approximately 29,000 M⁻¹cm⁻¹ at 370 nm), b is the path length of the cuvette, and c is the change in concentration of the product.
Analysis of Chalcones in Plant Tissues by HPLC
This protocol outlines the extraction and quantification of chalcones from plant material using High-Performance Liquid Chromatography (HPLC).
1. Extraction: a. Freeze-dry the plant tissue and grind it into a fine powder. b. Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, by sonication or vortexing. c. Centrifuge the extract at 10,000 x g for 10 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of two solvents is typically used:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid c. Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10-50% B
- 25-30 min: 50-90% B
- 30-35 min: 90% B
- 35-40 min: 10% B (re-equilibration) d. Flow Rate: 1.0 mL/min. e. Detection: UV detector at a wavelength of 370 nm. f. Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a calibration curve using a standard of the this compound of interest (e.g., naringenin this compound). b. Quantify the amount of this compound in the plant extract by comparing the peak area to the calibration curve.
Conclusion
The biosynthesis of chalcones, orchestrated by the key enzyme this compound synthase, is a fundamental process in plant secondary metabolism. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of plant biology and for the effective exploitation of flavonoids in drug development and other applications. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the intricacies of this compound biosynthesis and to harness the potential of these remarkable natural products.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. webpages.charlotte.edu [webpages.charlotte.edu]
- 3. This compound synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Biochemical Analysis of this compound Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Structure and Properties of Chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcone, a prominent member of the flavonoid family, represents a unique class of organic compounds characterized by an open-chain structure, distinguishing it from the more common heterocyclic flavonoids.[1] This scaffold, chemically known as 1,3-diaryl-2-propen-1-one, consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] The inherent reactivity of this enone moiety, coupled with the diverse substitution patterns possible on the aromatic rings, endows chalcones with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug development.[4][5] This technical guide provides a comprehensive overview of the basic chemical structure, physicochemical properties, and key biological signaling pathways modulated by chalcones.
Core Chemical Structure
The fundamental structure of this compound features two aromatic rings, designated as ring A (attached to the carbonyl group) and ring B, connected by a three-carbon α,β-unsaturated carbonyl bridge.[6] The parent compound, (E)-1,3-diphenylprop-2-en-1-one, serves as the foundational scaffold from which a vast array of natural and synthetic derivatives are derived.
Figure 1. Basic chemical structure of this compound.
Key Structural Features:
-
IUPAC Name: (E)-1,3-diphenylprop-2-en-1-one[7]
-
Molecular Formula: C₁₅H₁₂O[7]
-
Stereochemistry: Chalcones can exist as cis (Z) and trans (E) isomers, with the trans isomer being the more thermodynamically stable and common form.[6]
-
Conformation: The α,β-unsaturated carbonyl system imparts a planar conformation to the molecule, which is crucial for its biological activity.
Physicochemical Properties
The physicochemical properties of chalcones can be significantly influenced by the nature and position of substituents on the aromatic rings. However, the parent this compound provides a baseline for understanding these characteristics.
| Property | Value | Reference(s) |
| Molecular Weight | 208.26 g/mol | [2][8] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 345-348 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | [9] |
| UV-Vis (λmax) | Band I: ~340-390 nm, Band II: ~220-270 nm | [7] |
| Infrared (IR) ν (cm⁻¹) | ~1650-1685 (C=O stretch), ~1570-1610 (C=C stretch), ~3010-3080 (aromatic C-H stretch) | [7][8] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.4-8.1 (aromatic-H), ~7.5 (d, H-α), ~7.8 (d, H-β) | [10] |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~121-145 (aromatic and vinylic carbons) | [10] |
Chemical Properties and Reactivity
The chemical reactivity of chalcones is largely dictated by the α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This electrophilic nature allows chalcones to react with various nucleophiles, a key feature in their biological mechanism of action.
Key Reactions:
-
Michael Addition: The β-carbon of the enone system is susceptible to nucleophilic attack. This reaction is fundamental to the interaction of chalcones with biological macromolecules, particularly with the thiol groups of cysteine residues in proteins.
-
Cyclization Reactions: Chalcones are important precursors in the biosynthesis of flavonoids and other heterocyclic compounds. For instance, intramolecular cyclization of 2'-hydroxychalcones leads to the formation of flavanones.
-
Reduction: The double bond and the carbonyl group can be selectively reduced to yield dihydrochalcones and other derivatives.
-
Epoxidation: The electron-rich double bond can undergo epoxidation, leading to the formation of this compound epoxides, which also exhibit biological activities.
Experimental Protocols
Synthesis of trans-Chalcone via Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of the parent trans-chalcone.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (2.5 g, 62.5 mmol) in distilled water (25 mL) and then add ethanol (20 mL).
-
Cool the solution to room temperature and then add acetophenone (5.8 mL, 50 mmol) with stirring.
-
To this mixture, add benzaldehyde (5.1 mL, 50 mmol) dropwise with continuous stirring.
-
Maintain the reaction mixture at room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (200 g) and acidify with concentrated HCl until the solution is acidic to litmus paper.
-
A yellow precipitate of this compound will form. Filter the crude product using a Büchner funnel and wash with cold water until the washings are neutral.
-
Purification: Recrystallize the crude this compound from hot ethanol (95%). Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.
Characterization of trans-Chalcone
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v).
-
Visualization: UV light at 254 nm.
-
Procedure: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate). Spot the solutions on a TLC plate and develop the chromatogram. The purified product should show a single spot with a specific Rf value.
2. Melting Point Determination:
-
Determine the melting point of the purified crystals using a melting point apparatus. The literature value for trans-chalcone is 55-57 °C.[2] A sharp melting point range indicates high purity.
3. UV-Visible Spectroscopy:
-
Solvent: Ethanol or methanol.
-
Procedure: Prepare a dilute solution of the purified this compound in the chosen solvent. Record the UV-Vis spectrum from 200 to 500 nm. Identify the wavelengths of maximum absorbance (λmax).
4. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the purified this compound or record the spectrum as a thin film from a solution.
-
Procedure: Record the IR spectrum and identify the characteristic absorption bands for the C=O stretch, C=C stretch, and aromatic C-H stretches.
5. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the purified this compound in the deuterated solvent. Record the ¹H and ¹³C NMR spectra.
-
¹H NMR Analysis: Identify the signals corresponding to the aromatic protons and the vinylic protons (H-α and H-β). The coupling constant (J) between H-α and H-β (typically 15-16 Hz) confirms the trans configuration.
-
¹³C NMR Analysis: Identify the signal for the carbonyl carbon and the carbons of the aromatic rings and the double bond.
Signaling Pathways Modulated by Chalcones
Chalcones exert their diverse biological effects by interacting with and modulating various cellular signaling pathways. Their ability to act as Michael acceptors allows them to covalently bind to cysteine residues in key regulatory proteins, thereby altering their function.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. Chalcones, acting as electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[1][5][11]
Figure 2. This compound-mediated activation of the Keap1-Nrf2 pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and immune responses. Chalcones can inhibit this pathway at multiple levels. They can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm. Some chalcones can also directly inhibit the DNA binding activity of NF-κB in the nucleus.[9][12]
Figure 3. Inhibition of the NF-κB signaling pathway by chalcones.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation. Aberrant activation of these pathways is common in cancer. Several this compound derivatives have been shown to inhibit these pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[13]
Figure 4. Modulation of PI3K/Akt and MAPK pathways by chalcones.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its straightforward chemistry, coupled with the profound biological effects mediated through the modulation of key signaling pathways, ensures that chalcones will remain a focal point of research in drug discovery and development for the foreseeable future. This guide provides a foundational understanding of the core chemical and physical properties of chalcones, essential for any researcher or scientist working with this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery and Isolation of Plant-Derived Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of novel chalcone derivatives from botanical sources. Chalcones, a class of polyphenolic compounds belonging to the flavonoid family, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. This document outlines the essential experimental protocols, from extraction to characterization, and presents quantitative data on the bioactivity of selected chalcones. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the processes involved in this exciting field of natural product drug discovery.
Introduction to Plant-Derived Chalcones
Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are widely distributed in the plant kingdom and serve as precursors for the biosynthesis of other flavonoids.[1] The structural diversity of naturally occurring chalcones, arising from different substitution patterns on the aromatic rings, contributes to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][3][4] This guide focuses on the systematic approach to unlock the therapeutic potential of these compounds.
Experimental Protocols
A successful workflow for the discovery and isolation of novel this compound derivatives involves a series of well-defined experimental stages. The following sections provide detailed methodologies for each critical step.
Extraction of Chalcones from Plant Material
The initial step involves the extraction of crude secondary metabolites from the plant source. The choice of extraction method and solvent is crucial for maximizing the yield of chalcones.
Protocol: Solvent Extraction
-
Plant Material Preparation: The selected plant part (e.g., leaves, roots, bark) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for solvent penetration.
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) in a sealed container at room temperature for a period of 24-72 hours with occasional agitation.[5] The ratio of plant material to solvent is typically 1:10 (w/v).
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a recycling solvent. This method is generally more efficient than maceration but may not be suitable for thermolabile compounds.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification of this compound Derivatives
The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are employed to isolate and purify the this compound derivatives of interest.
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of chalcones.[6]
-
Column Packing: The silica gel is made into a slurry with a non-polar solvent (e.g., hexane or petroleum ether) and carefully packed into a glass column.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity (gradient elution).[6] A common solvent system is a gradient of hexane and ethyl acetate. Fractions are collected sequentially.
-
Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compounds. Fractions with similar TLC profiles are pooled together.
Protocol: High-Performance Liquid Chromatography (HPLC) for Final Purification
For final purification, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
-
Column: A C18 column is typically used for the separation of chalcones.[7]
-
Mobile Phase: A gradient of an aqueous solvent (often with 0.1% formic acid or phosphoric acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[7][8]
-
Detection: A UV-Vis detector is used for monitoring the elution of compounds, as chalcones exhibit strong absorbance in the UV region.[5]
-
Fraction Collection: The peaks corresponding to the purified chalcones are collected for further analysis.
Structural Elucidation
The precise chemical structure of the isolated novel this compound is determined using a combination of spectroscopic techniques.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule.[9][10]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) provide information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[2]
Bioactivity Screening
The purified this compound derivatives are then screened for their biological activities using various in vitro assays.
Protocol: Anticancer Activity - MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media.[3]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.[11]
Protocol: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Microdilution Method: Serial dilutions of the this compound are prepared in a 96-well microtiter plate containing bacterial growth medium.[12][13]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the this compound that inhibits visible bacterial growth.[13]
Protocol: Anti-inflammatory Activity - Protein Denaturation Assay
-
Reaction Mixture: A reaction mixture containing the this compound derivative, bovine serum albumin (BSA), and phosphate buffer saline is prepared.
-
Incubation: The mixture is incubated at 37°C followed by heating to induce protein denaturation.
-
Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The ability of the this compound to inhibit protein denaturation is an indicator of its anti-inflammatory activity.
Quantitative Data Presentation
The following tables summarize the biological activities of some recently discovered or notable plant-derived and synthetic this compound derivatives.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Licothis compound A | A549 (Lung) | 40 (suppresses growth by 45-80%) | [2] |
| Panduratin A | MCF-7 (Breast) | 15 (at 24h), 11.5 (at 48h) | [2] |
| Panduratin A | HT-29 (Colon) | 9 µg/mL (complete inhibition) | [2] |
| Vanillin-based this compound | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [14] |
| Diaryl ether this compound | MCF-7 (Breast) | 3.44 ± 0.19 | [14] |
| Diaryl ether this compound | HepG2 (Liver) | 4.64 ± 0.23 | [14] |
| Diaryl ether this compound | HCT-116 (Colon) | 6.31 ± 0.27 | [14] |
| Sulfonamide this compound derivative 5 | AGS (Gastric) | < 1.0 µg/mL | [3] |
| Sulfonamide this compound derivative 7 | HL-60 (Leukemia) | < 1.57 µg/mL | [3] |
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| O-OH this compound | MRSA | 25-50 | [15] |
| M-OH this compound | MRSA | 98.7 ± 43.3 | [15] |
| P-OH this compound | MRSA | 108.7 ± 29.6 | [15] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [13] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [13] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [13] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [13] |
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways modulated by this compound derivatives.
Experimental Workflows
Caption: Workflow for the discovery and isolation of novel this compound derivatives.
Signaling Pathways
This compound-Mediated Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its inhibition is a common mechanism of action for anti-inflammatory and anticancer chalcones.[6][10][16]
Caption: Chalcones inhibit the NF-κB pathway by targeting IKK and p65.
This compound-Induced Apoptosis
Many chalcones exert their anticancer effects by inducing programmed cell death, or apoptosis. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[17]
Caption: Chalcones induce apoptosis via the mitochondrial pathway.
This compound-Mediated Cell Cycle Arrest
Chalcones can also inhibit cancer cell proliferation by arresting the cell cycle at specific phases, often the G2/M phase.[18][19][20][21]
Caption: Chalcones can induce G2/M cell cycle arrest in cancer cells.
Conclusion
The discovery and isolation of novel this compound derivatives from plants represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the vast chemical diversity of the plant kingdom. The potent and varied biological activities of chalcones, coupled with their amenability to structural modification, underscore their potential as lead compounds in drug discovery programs targeting a wide range of diseases. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate their therapeutic promise into clinical applications.
References
- 1. This compound synthesis, properties and medicinal applications: a review | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. New this compound Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcat.com [ijpcat.com]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antibacterial Activity of Some Heterocyclic this compound Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]
- 15. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the this compound Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Diverse World of Natural Chalcones: A Technical Guide for Researchers
An In-depth Exploration of the Structural Diversity, Biological Activities, and Key Signaling Pathways of Natural Chalcones for Drug Discovery and Development.
Natural chalcones, characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone, represent a prominent class of flavonoids widely distributed in the plant kingdom. Their remarkable structural diversity, arising from a wide array of substitution patterns on their two aromatic rings, has garnered significant attention in the scientific community. This diversity is the foundation for their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural variations of natural chalcones, summarizes their biological activities with quantitative data, details key experimental protocols for their evaluation, and visualizes the crucial signaling pathways they modulate.
Structural Diversity of Natural Chalcones
The basic chalcone scaffold consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The extensive structural diversity of natural chalcones stems from the varied number, position, and nature of substituents on these rings.[1]
Common Substituents and Modifications:
-
Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups is a common feature, significantly influencing the antioxidant and biological properties of the chalcones.[2]
-
Prenylation and Geranylation: The addition of prenyl or geranyl groups, which are lipophilic chains, can enhance the antimicrobial and anticancer activities of chalcones.[3]
-
Methylation: Methyl groups (-CH3) can also be found on the aromatic rings, affecting the molecule's polarity and biological function.
-
Other Modifications: More complex variations include the formation of pyran or furan rings through condensation, the presence of methylenedioxy groups, and the dimerization of this compound units to form bichalcones. Dihydrochalcones, which lack the α,β-double bond, represent another class of related natural products.[1]
This wide array of structural modifications gives rise to a vast number of natural chalcones with distinct physicochemical properties and biological activities.
Quantitative Biological Activity of Natural Chalcones
The structural diversity of chalcones is directly linked to their varied biological effects. The following tables summarize the quantitative data (IC50 and MIC values) for the anticancer, anti-inflammatory, and antimicrobial activities of representative natural chalcones.
Table 1: Anticancer Activity of Natural Chalcones
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol | Prenylated, hydroxylated, methoxylated | MDA-MB-231 (Breast) | 6.7 | [4] |
| Butein | Hydroxylated | MCF-7 (Breast) | 3.75 (Aromatase inhibition) | [5] |
| Licothis compound A | Prenylated, hydroxylated, methoxylated | HCT-15 (Colon) | 0.23 | [6] |
| Isoliquiritigenin | Hydroxylated | MDA-MB-231 (Breast) | 18.1 | [4] |
| Cardamonin | Hydroxylated, methoxylated | HepG2 (Liver) | 17.1 | [4] |
Table 2: Anti-inflammatory Activity of Natural Chalcones
| Compound | Substitution Pattern | Assay | IC50 (µM) | Reference |
| 2'-Hydroxy-3,4,5-trimethoxythis compound | Hydroxylated, methoxylated | NO Production (BV-2 cells) | 2.26 | [2] |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxythis compound | Hydroxylated, methoxylated | NO Production (BV-2 cells) | 1.10 | [2] |
| 2',5'-Dialkoxythis compound derivative (cpd 11) | Alkoxylated | NO Production (N9 cells) | 0.7 | [5] |
| Hydroxythis compound derivative (cpd 1) | Hydroxylated | β-glucuronidase release | 1.6 | [5] |
Table 3: Antimicrobial Activity of Natural Chalcones
| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Isobavathis compound | Prenylated | Streptococcus mutans | 6.25 | [7] |
| Kanzonol C | Double prenylated | Streptococcus mutans | 6.25 | [7] |
| Glabrol | Double prenylated | Staphylococcus aureus (MRSA) | 9 | [8] |
| 4'-O-methylglabridin | Prenylated, methoxylated | Staphylococcus aureus (MRSA) | 10 | [8] |
| Isobavathis compound | Prenylated | S. aureus ATCC 29213 | 5 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of natural chalcones.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
The Griess assay is used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[14][15][16][17][18]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with the this compound compounds for a predetermined time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition by the this compound compounds.
Signaling Pathway Analysis: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[19][20][21][22][23]
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: After 24 hours, treat the cells with the this compound compounds for a specified time, followed by stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the firefly luciferase activity (representing NF-κB activity) using a luminometer.
-
Normalization: Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. Determine the effect of the this compound compounds on NF-κB activity.
Key Signaling Pathways and Experimental Workflows
Natural chalcones exert their biological effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways and a general experimental workflow for this compound evaluation.
This compound Biosynthesis Pathway
Natural chalcones are synthesized in plants via the phenylpropanoid pathway. This compound synthase (CHS) is the key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin this compound, the precursor for a wide variety of flavonoids.[24][25][26][27][28]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses. Many chalcones exhibit anti-inflammatory activity by inhibiting this pathway.[1][29][30][31][32]
Keap1-Nrf2-ARE Signaling Pathway
The Keap1-Nrf2-ARE pathway is a major regulator of cellular defense against oxidative stress. Some chalcones can activate this pathway, leading to the expression of antioxidant enzymes.[33][34][35][36][37]
General Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the isolation, characterization, and biological evaluation of natural chalcones.
Conclusion
The structural diversity of natural chalcones provides a rich foundation for the discovery of new therapeutic agents. Their wide range of biological activities, coupled with their relatively simple chemical structure, makes them an attractive scaffold for medicinal chemists. The data, protocols, and pathway diagrams presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this fascinating class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of natural chalcones will undoubtedly pave the way for the development of novel and effective drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of structurally diverse natural prenylated isobavathis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol Griess Test [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. nwlifescience.com [nwlifescience.com]
- 19. benchchem.com [benchchem.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 23. bowdish.ca [bowdish.ca]
- 24. Molecular and Biochemical Analysis of this compound Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound synthase - Wikipedia [en.wikipedia.org]
- 26. Structure of this compound synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Functional and Structural Investigation of this compound Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Functional and Structural Investigation of this compound Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. NF-κB - Wikipedia [en.wikipedia.org]
- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 36. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Chalcone Structure-Activity Relationship (SAR): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Principles of Chalcone SAR for Researchers, Scientists, and Drug Development Professionals.
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the this compound framework allows for extensive structural modifications, making it an attractive template for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of chalcones is paramount for designing potent and selective drug candidates. This guide provides a detailed overview of the SAR of chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental protocols, and pathway visualizations.
Anticancer Activity of Chalcones: SAR Insights
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization and angiogenesis.[1] The substitution pattern on both aromatic rings (Ring A and Ring B) of the this compound scaffold plays a crucial role in determining their cytotoxic potency and selectivity.
Key SAR Findings for Anticancer Activity:
-
Ring A Modifications: The nature and position of substituents on Ring A significantly influence anticancer activity. Electron-donating groups, such as methoxy and hydroxyl groups, are often associated with enhanced potency.
-
Ring B Modifications: Substituents on Ring B are critical for modulating the anticancer effects. The presence of halogen atoms (e.g., chlorine, fluorine), nitro groups, and methoxy groups at specific positions can lead to a substantial increase in cytotoxicity against various cancer cell lines.[2] For instance, the presence of a 3,4,5-trimethoxyphenyl group on Ring B is often more favorable for antiproliferative activity than a 4-chlorophenyl group.[2]
-
Heterocyclic Analogues: Replacing one or both aromatic rings with heterocyclic rings (e.g., pyridine, furan, thiophene) has emerged as a promising strategy to enhance anticancer activity and overcome drug resistance.[3]
-
Lipophilicity: The overall lipophilicity of the this compound molecule, often expressed as the logarithm of the partition coefficient (log P), plays a significant role in its anticancer activity.[4] A balanced lipophilicity is generally required for optimal cell membrane permeability and target engagement.
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines.
| Compound | Ring A Substitution | Ring B Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| CM-M345 | 2'-Hydroxy | 3,4,5-Trimethoxy | HCT116 | 2.1 - 3.4 | [5] |
| Compound 16 | Thiochroman-4-one | 3,4,5-Trimethoxy | HCT116 | 0.69 | [2] |
| This compound-1,2,3-triazole derivative (54) | - | - | HepG2 | 0.9 | [1] |
| This compound oxime derivative (43a) | - | - | A549, Hela, MCF-7 | 2.1, 3.5, 3.6 | [6] |
| Quinazoline this compound (80) | - | 3,4-Dimethoxy (on quinazoline) | ABCG2 inhibition | 0.19 | [7] |
Antimicrobial Activity of Chalcones: SAR Insights
Chalcones have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi. Their primary mechanism of antimicrobial action often involves the disruption of the microbial cell membrane.[8][9]
Key SAR Findings for Antimicrobial Activity:
-
Cationic Substituents: The introduction of cationic groups, such as aliphatic amino groups, into the this compound scaffold results in potent antibacterial compounds.[8][9] The protonated amino groups under physiological conditions are thought to facilitate interaction with the negatively charged bacterial membrane.
-
Lipophilicity and Amphiphilicity: A balance between lipophilicity and hydrophilicity is crucial for antimicrobial activity. Amphiphilic chalcones with a lipophilic part and a cationic polar head group are particularly effective at disrupting microbial membranes.[10]
-
Halogen and Hydroxyl Groups: The presence of halogen atoms and hydroxyl groups on the aromatic rings can enhance antimicrobial potency.[11] These groups can influence the electronic properties and hydrogen bonding potential of the molecule.
-
Heterocyclic Modifications: The incorporation of heterocyclic moieties can broaden the antimicrobial spectrum and improve activity against resistant strains.[12]
Quantitative Data: Antimicrobial Activity of this compound Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound | Key Structural Features | Microbial Strain | MIC (µg/mL) | Reference |
| Cationic this compound (78) | Aliphatic amino groups | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µM | [8][9] |
| Compound 3b and 3g | - | Citrobacter freundii | ~19 | [1] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Hydroxyl and dimethoxy groups | Bacillus subtilis | 62.5 | [13] |
| Compound 14b | Amphiphilic this compound derivative | Gram-positive bacteria | 0.5 - 1 | [10] |
| Compound 14b | Amphiphilic this compound derivative | Gram-negative bacteria | 1 - 32 | [10] |
Anti-inflammatory Activity of Chalcones: SAR Insights
Chalcones exhibit potent anti-inflammatory properties primarily through the inhibition of key inflammatory mediators and signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[14][15][16]
Key SAR Findings for Anti-inflammatory Activity:
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the aromatic rings are critical for anti-inflammatory activity.[17] These groups can act as hydrogen bond donors and acceptors, facilitating interactions with target enzymes and receptors.
-
α,β-Unsaturated Carbonyl Moiety: The Michael acceptor reactivity of the α,β-unsaturated ketone is crucial for the covalent modification of target proteins in inflammatory pathways, such as IKKβ in the NF-κB pathway.[16]
-
Inhibition of Inflammatory Enzymes: Chalcones have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[17]
-
Suppression of Pro-inflammatory Cytokines: Many this compound derivatives effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18]
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
The following table highlights the IC50 values of some this compound derivatives for the inhibition of inflammatory targets.
| Compound | Target | Assay System | IC50 | Reference |
| Pyranothis compound derivative (6b) | TNF-α induced NF-κB inhibition | HEK293T cells | 0.29 - 10.46 µM | [19] |
| Compound 51 | NO release inhibition | RAW264.7 cells | 3.1 ± 1.1 µM | [20] |
| Compound 51 | NF-κB activity inhibition | - | 172.2 ± 11.4 nM | [20] |
| 3,4,5-trimethoxy-4′-fluorothis compound | NF-κB inhibition | - | 10 µM | [21] |
| 4-Hydroxyderrcine, Xanthoangelol E, Xanthokeismin A, Xanthoangelol B | NO production | LPS-activated RAW 264.7 cells | - | [22] |
Experimental Protocols
Synthesis of Chalcones: Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[9][17]
Materials and Reagents:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50% w/v)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the NaOH or KOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][16]
Materials and Reagents:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a common technique for determining MIC.[23]
Materials and Reagents:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound derivatives
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without this compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound derivative in which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
Many anti-inflammatory chalcones function by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. A review on synthetic this compound derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of membrane-targeting this compound derivatives as antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Structure-Cytotoxicity Relationship of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. grokipedia.com [grokipedia.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Synthesis of pyranothis compound derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chalcones from Angelica keiskei attenuate the inflammatory responses by suppressing nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. microbe-investigations.com [microbe-investigations.com]
A Historical Perspective on the Therapeutic Applications of Chalcones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Their history as therapeutic agents is rooted in traditional medicine, where plants rich in these compounds were used for centuries to treat a variety of ailments.[2][3] The scientific investigation into chalcones began in the late 19th century with their first chemical synthesis.[4] Since then, a vast body of research has unveiled their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, making them a subject of intense interest in modern drug discovery.[4][5]
This technical guide provides a comprehensive historical perspective on the therapeutic applications of chalcones, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the critical signaling pathways they modulate.
Quantitative Data on the Therapeutic Efficacy of Chalcones
The therapeutic potential of chalcone derivatives has been quantified in numerous studies. The following tables summarize key efficacy data for their anticancer, antibacterial, and anti-inflammatory activities.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 (Colon) | 4.1 | [2] |
| This compound-imidazole hybrid 28 | HCT116 (Colon) | 1.123–20.134 | [6] |
| This compound-imidazole hybrid 29 | MCF-7 (Breast) | 0.597–19.995 | [6] |
| This compound–indole hybrid 42 | HepG2 (Liver) | 0.23–1.8 | [6] |
| Thiazole-containing this compound 35 | CEM/ADR5000 (Leukemia) | 2.72–41.04 | [6] |
| Bis-chalcone derivative 5a | MCF7 (Breast) | 7.87 ± 2.54 | [1] |
| Bis-chalcone derivative 5b | MCF7 (Breast) | 4.05 ± 0.96 | [1] |
| Bis-chalcone derivative 9a | HCT116 (Colon) | 17.14 ± 0.66 | [1] |
| 4-phenylurea this compound 2l | K562 (Leukemia) | 1.25 | [7] |
| 4-phenylurea this compound 2o | SiHa (Cervical) | 1.22 | [7] |
| Pyrazolinone this compound 6b | Caco (Colon) | 23.34 ± 0.14 | [8] |
Table 2: Antibacterial Activity of this compound Derivatives (MIC Values)
| This compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [9] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [9] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [9] |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | MRSA | 25-50 | [10] |
| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 50-100 | [10] |
| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 100-200 | [10] |
| This compound derivative 6a | Staphylococcus aureus | 400-600 | [11] |
| This compound derivative 6c | Bacillus subtilis | 400-600 | [11] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| This compound Derivative | Assay | Efficacy | Reference |
| 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxythis compound | Carrageenan-induced paw edema | 90% inhibition of edema | [12] |
| Indole-chalcone hybrid 4 | Acetic acid-induced writhing | 61.74% inhibition | [13] |
| This compound derivative 4b | Carrageenan rat paw edema | 37.05% edema inhibition | [14] |
| This compound derivative 4b | 5-LOX inhibition | IC50 = 2.112 µM | [14] |
| This compound derivative 4b | COX-2 inhibition | IC50 = 1.933 µM | [14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the therapeutic applications of chalcones.
Anticancer Activity: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the concentration of the compound.
Antibacterial Activity: Microdilution Method for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Principle: The microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the chalcones in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum and no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound derivative at which no visible bacterial growth is observed. The results can be confirmed by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.
Principle: Carrageenan-induced paw edema is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Materials:
-
This compound derivatives
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivatives orally or intraperitoneally to the test groups of animals. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Signaling Pathways and Mechanisms of Action
Chalcones exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and specific this compound-based drugs.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Chalcones have been shown to inhibit this pathway at multiple levels.
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Chalcones can modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Modulation of the MAPK signaling pathway by chalcones.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Its overactivation is frequently observed in cancer, promoting tumor progression and resistance to therapy. Chalcones have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[15]
Caption: Inhibition of the PI3K/Akt signaling pathway by chalcones.
Conclusion
From their origins in traditional medicine to their current status as promising lead compounds in modern drug discovery, chalcones have demonstrated a remarkable therapeutic versatility. Their diverse and potent biological activities, coupled with their synthetic accessibility, continue to make them a focal point of research for the development of novel therapies for a wide range of diseases. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of compounds. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of this compound-based therapeutics.
References
- 1. anjs.edu.iq [anjs.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel this compound-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New this compound derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This versatile scaffold is a common motif in a plethora of natural products found in fruits, vegetables, spices, and teas.[2][3] The presence of the reactive α,β-unsaturated keto group makes chalcones not only important biosynthetic precursors to other flavonoids but also highly valuable synthons for the creation of a wide array of heterocyclic compounds.[4][5] Consequently, chalcone derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them a focal point in medicinal chemistry and drug discovery.[6][7][8][9] This guide provides a comprehensive overview of the core principles of this compound synthesis and their key chemical transformations.
This compound Synthesis: Methods and Mechanisms
The most prevalent and classic method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.[2][10] This reaction is widely employed due to its simplicity, use of readily available starting materials, and generally high yields.[11]
Claisen-Schmidt Condensation: A Step-by-Step Look
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[12] The mechanism proceeds as follows:
-
Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[13][14]
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.[13]
-
Aldol Addition: This results in the formation of a β-hydroxy ketone (an aldol addition product).[15]
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated this compound.[15]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Variations and Green Synthesis Approaches
While the traditional Claisen-Schmidt condensation is effective, several modifications and greener alternatives have been developed to improve yields, reduce reaction times, and minimize environmental impact. These include:
-
Solvent-free reactions: Grinding the reactants with a solid base like NaOH in a mortar and pestle can lead to high yields without the need for a solvent.[16]
-
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[2]
-
Ultrasound irradiation: Sonication provides an alternative energy source for promoting the condensation reaction.[2]
-
Use of eco-friendly catalysts: Catalysts such as bismuth(III) chloride under solvent-free conditions have been reported to be efficient.[17]
Quantitative Data on this compound Synthesis
The yield of this compound synthesis can be influenced by the specific substituents on the aromatic rings of both the acetophenone and benzaldehyde, as well as the reaction conditions. The following table summarizes representative yields for the synthesis of various this compound derivatives using different methods.
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Method | Catalyst/Base | Yield (%) | Reference |
| 1 | Acetophenone | Benzaldehyde | Conventional | NaOH | 90-96 | [8] |
| 2 | Acetophenone | Benzaldehyde | Conventional | KOH | 88-94 | [8] |
| 3 | Acetophenone | Benzaldehyde | Conventional | Ba(OH)₂ | 88-98 | [8] |
| 4 | Acetophenone | 4-Chlorobenzaldehyde | Solvent-free grinding | NaOH | High | [16] |
| 5 | 4-Aminoacetophenone | Benzaldehyde derivatives | Conventional | aq. NaOH | 25.65-69.85 | [2] |
| 6 | Acetophenone | Benzaldehyde | Solvent-free | BiCl₃ | High | [17] |
| 7 | 2'-Hydroxyacetophenone | Various benzaldehydes | Base-catalyzed | - | - | [18] |
| 8 | Acetophenone | Benzaldehyde derivatives | Ultrasound-assisted | KOH | High | [19] |
Spectroscopic Characterization of Chalcones
The structure of synthesized chalcones is typically confirmed using various spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |
| IR Spectroscopy | C=O (carbonyl) stretching | 1650-1685 | [20] |
| C=C (alkene) stretching | 1612-1622 | [20] | |
| Aromatic C-H stretching | 3120-3080 and 3060-3040 | [20] | |
| ¹H-NMR Spectroscopy | Vinylic protons (Hα and Hβ) | Hα: 7.15–8.23, Hβ: 7.45–8.07 | [21] |
| Aromatic protons | 6.6-8.0 | [20] | |
| 2'-OH proton (for 2'-hydroxychalcones) | 10.41-13.23 | [21] | |
| ¹³C-NMR Spectroscopy | Carbonyl carbon (C=O) | 186.6-196.8 | [21] |
| α-carbon | 116.1-128.1 | [21] | |
| β-carbon | 136.9-145.4 | [21] |
Key Reactions of Chalcones
The α,β-unsaturated ketone moiety in chalcones makes them highly reactive and versatile intermediates for the synthesis of a wide range of compounds, particularly heterocycles.
Michael Addition
The β-carbon of the this compound is electrophilic and susceptible to nucleophilic attack in a reaction known as the Michael addition or 1,4-conjugate addition. A variety of nucleophiles can be employed, including:
-
Thiols: The reaction with cellular thiols like glutathione is relevant to the biological activity of some chalcones.[22]
-
Malonates: The addition of malonates is a common method for carbon-carbon bond formation.[23]
-
Nitroalkanes: The addition of nitroalkanes can be a step in the synthesis of more complex molecules.[24]
Caption: General Scheme of a Michael Addition Reaction.
Cyclization Reactions for Heterocycle Synthesis
Chalcones are invaluable precursors for the synthesis of various five, six, and seven-membered heterocyclic rings, which are core structures in many pharmaceuticals.[5]
-
Synthesis of Pyrazoles: Reaction of chalcones with hydrazine hydrate yields pyrazoline derivatives.[25]
-
Synthesis of Isoxazoles: Treatment of chalcones with hydroxylamine hydrochloride leads to the formation of isoxazolines.[25]
-
Synthesis of Pyrimidines: Condensation of chalcones with urea, thiourea, or guanidine results in the formation of pyrimidine derivatives.[26][27]
-
Synthesis of Flavanones: Intramolecular cyclization of 2'-hydroxychalcones, often base-catalyzed, produces flavanones.[18][28] This is a key step in flavonoid biosynthesis.
-
Synthesis of Benzodiazepines: Reaction with o-phenylenediamine can yield 1,5-benzodiazepine derivatives.[27]
Caption: Synthesis of Various Heterocycles from Chalcones.
Experimental Protocols
General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on common laboratory practices.[29]
-
Reactant Preparation: In a suitable flask, dissolve one equivalent of the substituted acetophenone and one equivalent of the substituted benzaldehyde in ethanol.
-
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-15 M) to the reaction mixture.
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete when the mixture solidifies or a precipitate forms.
-
Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent, typically ethanol.
General Protocol for the Synthesis of Pyrazole Derivatives from Chalcones
This protocol is a representative procedure for the cyclization of chalcones.[25]
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 3 hours), monitoring the reaction by TLC.
-
Workup: After cooling, the product may precipitate. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash with a suitable solvent, and recrystallize to obtain the pure pyrazole derivative.
Conclusion
The synthetic accessibility and the reactivity of the α,β-unsaturated carbonyl system make chalcones a privileged scaffold in medicinal chemistry. The Claisen-Schmidt condensation remains a robust and efficient method for their synthesis, with numerous green alternatives being actively developed. The ability of chalcones to undergo reactions like Michael addition and to serve as precursors for a vast array of heterocyclic compounds underscores their importance in the generation of compound libraries for drug discovery. A thorough understanding of the synthesis and reactivity of chalcones is therefore essential for researchers aiming to develop novel therapeutics based on this versatile molecular framework.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. This compound: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Chalcones as sythons for heterocyclic compounds- a review | International Journal of Current Research [journalcra.com]
- 6. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 7. Synthesis and Pharmacological Activities of this compound and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. Synthesis, reactions and application of chalcones: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Chalcones: Synthesis, Reactions, and Biological Importance [ejchem.journals.ekb.eg]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Explain the mechanism of claisen-schmidt reaction. [vedantu.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. byjus.com [byjus.com]
- 15. Claisen-Schmidt Condensation [cs.gordon.edu]
- 16. rsc.org [rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 19. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 22. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrevlett.com [chemrevlett.com]
- 25. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from this compound Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 26. Synthesis, reactions and application of chalcones: a systematic review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00792H [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of chalcone derivatives using microwave-assisted organic synthesis (MAOS). Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, make them a subject of intense research in drug discovery and development.[3][4][5][6]
Microwave-assisted synthesis offers significant advantages over conventional heating methods by dramatically reducing reaction times from hours to minutes, improving product yields, and enhancing product purity.[7][8][9][10] This approach aligns with the principles of green chemistry by often requiring less solvent and energy.[11]
Data Presentation: Comparative Synthesis of this compound Derivatives
The following table summarizes various reaction conditions and outcomes for the microwave-assisted synthesis of different this compound derivatives, showcasing the versatility and efficiency of this method.
| Entry | Acetophenone Derivative | Aldehyde Derivative | Catalyst/Base | Solvent | Microwave Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2'-Hydroxyacetophenone | 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | 100 W / 140°C | 30 | 87 | [7][8] |
| 2 | Acetylferrocene | 4-Chlorobenzaldehyde | KOH | Ethanol | 100°C | 1-5 | 92 | [2][12] |
| 3 | Acetylferrocene | 4-Nitrobenzaldehyde | KOH | Ethanol | 100°C | 1-5 | 90 | [2][12] |
| 4 | 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH | Ethanol | 480 W | 0.25-0.5 | 95 | [5] |
| 5 | 4-Hydroxyacetophenone | 4-Bromobenzaldehyde | KOH | Ethanol | 480 W | 0.25-0.5 | 92 | [5] |
| 6 | 2-Hydroxyacetophenone | Benzaldehyde | Anhydrous K2CO3 | Solvent-free | 3-5 | 85-90 | [11] | |
| 7 | 2-Acetylheterocyclic derivatives | Various aldehydes | Aqueous KOH | - | 180 W | 2-6 | - | [9] |
| 8 | Aryl methyl ketone | Substituted benzaldehyde | Flyash:H2SO4 | - | 160-800 W | - | up to 90 | [9] |
| 9 | 4-Morpholinoacetophenone | Substituted benzaldehydes | Ethanolic NaOH | Ethanol | 50 W / 80°C | 1-2 | - | |
| 10 | Aryl ketones | Aryl aldehydes | Cu(OTf)2 | Solvent-free | 150 W / 120°C | 20 | 74-91 | [13] |
Biological Activity of Synthesized this compound Derivatives
This compound derivatives synthesized via microwave irradiation have demonstrated significant biological activities. The following table presents some of these findings.
| This compound Derivative | Biological Activity | Assay | Results | Reference |
| Ferrocenyl this compound (3o) | Antifungal | In vitro against Sclerotium rolfsii | ED50 = 23.24 mg/L | [2][12] |
| Ferrocenyl this compound (3c) | Antifungal | In vitro against Alternaria solani | ED50 = 29.9 mg/L | [2][12] |
| Ferrocenyl this compound (3b) | Nematicidal | Against Meloidogyne incognita | LC50 = 10.67 ppm (24h) | [2][12] |
| Amino this compound derivative (AM4) | Antibacterial | Zone of inhibition against S. pyogenes | 27.13 mm | [14] |
| Amino this compound derivative (AM4) | Antibacterial | Zone of inhibition against P. aeruginosa | 23.30 mm | [14] |
| Amino this compound derivative (AM4) | Anticancer | Against MCF-7 breast cancer cell line | IC50 = 19.354 µg/mL | [14] |
| Indole-chalcone derivative (44) | Anticancer | Against various cancer cell lines | IC50 = 23–77 nM | [3] |
| This compound-9 | Anticancer (TNBC) | Inhibition of JAK-STAT pathway | - | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ferrocenyl Chalcones
This protocol is based on the synthesis of ferrocenyl chalcones using a potassium hydroxide catalyst in ethanol under microwave irradiation.[2][12]
Materials:
-
Acetylferrocene
-
Substituted benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (2M)
-
Filtration apparatus
Procedure:
-
In a 10 mL microwave vial, dissolve equimolar amounts of acetylferrocene (e.g., 100 mg, 0.438 mmol) in 5 mL of 5% ethanolic KOH solution.
-
Add a minimum amount of ethanol to dissolve the corresponding substituted benzaldehyde and add it to the reaction vial.
-
Cap the vial and place it in the microwave synthesis reactor.
-
Set the reaction parameters: temperature at 100°C, stirring at 600 rpm, and reaction time between 1 to 5 minutes.
-
Monitor the reaction progress using TLC with an ethyl acetate:hexane (1:4) solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with 2M HCl, which should result in the precipitation of the this compound product.
-
Collect the precipitate by filtration and wash with cold water.
-
If no precipitate forms, extract the product with ethyl acetate (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of o-Hydroxy Chalcones
This eco-friendly protocol describes the synthesis of o-hydroxy chalcones using anhydrous potassium carbonate as a catalyst under solvent-free conditions.[11]
Materials:
-
o-Hydroxy acetophenone
-
Substituted benzaldehyde
-
Anhydrous potassium carbonate (K2CO3)
-
Mortar and pestle
-
Microwave oven
-
Ethanol
-
Filtration apparatus
Procedure:
-
In a mortar, thoroughly mix equimolar amounts of o-hydroxy acetophenone (0.01 mol) and the desired substituted benzaldehyde (0.01 mol) with anhydrous K2CO3.
-
Grind the mixture until a thick paste is formed.
-
Air-dry the paste.
-
Place the dried mass in a beaker and subject it to microwave irradiation for 3-5 minutes.
-
After the reaction is complete, allow the mixture to cool.
-
Dissolve the contents in a minimal amount of ethanol.
-
Filter the solution to remove the inorganic catalyst (K2CO3).
-
Concentrate the filtrate under vacuum.
-
Allow the concentrated solution to stand overnight to crystallize the this compound product.
-
Collect the crystals by filtration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted this compound synthesis.
Signaling Pathway Inhibition
This compound derivatives have been shown to inhibit various signaling pathways implicated in diseases like cancer. The diagram below depicts the inhibition of the JAK-STAT signaling pathway by a this compound derivative.[4]
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Synthesis of Near-Infrared this compound Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: A Step-by-Step Guide to Chalcone Purification by Recrystallization
Introduction
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1] They are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, making chalcones and their derivatives attractive scaffolds in drug discovery and development for their potential anti-inflammatory, anticancer, antibacterial, and antifungal properties.
Following synthesis, crude chalcone products are often impure, containing unreacted starting materials, byproducts, or residual catalysts. Purification is a critical step to obtain a compound of sufficient purity for subsequent characterization and biological evaluation. Recrystallization is a widely employed and effective technique for the purification of solid chalcones.[2] This method relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures. The ideal solvent will dissolve the this compound at an elevated temperature but not at room temperature, while impurities remain either soluble or insoluble under these conditions.[2][3]
This document provides a detailed protocol for the purification of chalcones by recrystallization, aimed at researchers, scientists, and professionals in the field of drug development.
Principle of Recrystallization
The process of recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor. Insoluble impurities can be removed from the hot solution by filtration. The selection of an appropriate solvent is paramount for successful recrystallization.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines the standard procedure for purifying a solid crude this compound using a single solvent, with ethanol being a common and effective choice.[2]
Materials:
-
Crude this compound powder
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal volume of a potential solvent (e.g., ethanol) with heating. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals upon cooling.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent and a boiling chip. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[6] Avoid using an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[3]
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Pre-warm a stemless funnel with fluted filter paper and a receiving Erlenmeyer flask to prevent premature crystallization of the this compound. Quickly filter the hot solution into the pre-warmed flask.[3][6]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the precipitation of the this compound from the solution.[6][7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[3]
-
Purity Assessment: The purity of the recrystallized this compound can be assessed by techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR).[4][5] For TLC analysis, a common eluent system is a mixture of hexane and ethyl acetate.[3]
Data Presentation
Table 1: Summary of Solvents and Conditions for this compound Recrystallization
| Solvent System | Typical Use | Boiling Point (°C) | Notes |
| Ethanol (95%) | A widely used and effective solvent for a broad range of chalcones.[2][4][5] | 78 | Good for both dissolving the crude product when hot and allowing crystallization upon cooling. |
| Methanol | An alternative to ethanol, suitable for many chalcones. | 65 | Lower boiling point than ethanol. |
| Hexane/Ethyl Acetate | A mixed solvent system that can be effective for certain chalcones. | Variable | The ratio can be adjusted to achieve optimal solubility. |
| Ethanol/Water | A mixed solvent system where water acts as the "poor" solvent.[6] | Variable | The this compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears. |
Table 2: Example Yields of this compound Synthesis and Purification by Recrystallization
| Synthesis Method | Purification Method | Reported Yield |
| Aldol Condensation | Recrystallization from Ethanol | 58-89%[6] |
| Solvent-Free Aldol Condensation | Recrystallization from 95% Ethanol | 65.29%[6] |
| Grinding Method | Recrystallization | 32.6%[1][6] |
| Reflux Method | Recrystallization | 9.2%[1][6] |
Note: Yields are highly dependent on the specific this compound derivative and reaction conditions.
Mandatory Visualization
Caption: A flowchart illustrating the step-by-step process of this compound purification via recrystallization.
Troubleshooting
Problem: Oiling Out
If the this compound separates as an oil rather than crystals, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities.[6]
-
Solution 1: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Allow it to cool more slowly.[6]
-
Solution 2: Use a solvent with a lower boiling point.[6]
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[6]
-
Solution 4: If available, add a seed crystal of the pure this compound to the cooling solution to initiate crystallization.[6]
Problem: No Crystal Formation
If no crystals form upon cooling, the solution may be too dilute.
-
Solution: Reheat the solution to evaporate some of the solvent and then allow it to cool again.
Problem: Low Recovery
A low yield of purified crystals can result from using too much solvent during dissolution or washing.
-
Solution: Ensure a minimal amount of hot solvent is used for dissolution and that the crystals are washed with a minimal amount of ice-cold solvent. The mother liquor can sometimes be concentrated to yield a second crop of crystals.
References
Application Notes and Protocols for the In Vitro Evaluation of Chalcones as Anticancer Agents
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core (1,3-diaryl-2-propen-1-ones).[1][2] These molecules have garnered significant interest in oncology research due to their broad spectrum of biological activities, including potent anticancer properties.[3][4] Chalcones have been shown to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer types through multiple mechanisms of action.[1][5] Their simple chemical structure allows for convenient synthesis and modification, making them an attractive scaffold for the development of novel anticancer drugs.[1][6]
This document provides detailed application notes for researchers, scientists, and drug development professionals on the in vitro evaluation of chalcones as anticancer agents. It includes a summary of quantitative data from recent studies, protocols for key experimental assays, and visualizations of relevant biological pathways and workflows.
Quantitative Data: In Vitro Anticancer Activity of Chalcones
The efficacy of chalcone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the compound's potency in inhibiting cancer cell growth. Further mechanistic insights are obtained by quantifying the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines (IC50 Values)
| This compound Derivative/Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Citation |
| Compound 25 (Diaryl ether moiety) | MCF-7 | Breast Cancer | 3.44 ± 0.19 µM | [7] |
| Compound 25 (Diaryl ether moiety) | HepG2 | Liver Cancer | 4.64 ± 0.23 µM | [7] |
| Compound 25 (Diaryl ether moiety) | HCT116 | Colon Cancer | 6.31 ± 0.27 µM | [7] |
| Compound 26 | MCF-7 | Breast Cancer | 6.55–10.14 µM | [7] |
| Xanthohumol (XH) | MDA-MB-231 | Breast Cancer (TNBC) | 6.7 µM | [3][5] |
| 2-hydroxythis compound | MDA-MB-231 | Breast Cancer (TNBC) | 4.6 µM | [3][5] |
| Panduretin A (PA) | MCF-7 | Breast Cancer | 15 µM (24h), 11.5 µM (48h) | [8] |
| Licothis compound A | A549, MCF-7, T24 | Lung, Breast, Bladder | 45 µg/mL (24h) | [8] |
| Butein | N/A | Breast Cancer | 3.75 µM (Aromatase Inhibitor) | [3] |
| Cardamonin (CAR) | HepG2 | Liver Cancer | 17.1 µM | [3] |
| 4-phenylurea this compound (2l) | K562 | Leukemia | 1.39 µM | [2] |
| 4-phenylurea this compound (2l) | SiHa | Cervical Cancer | 1.25 µM | [2] |
| 2'-hydroxy this compound (C1) | HCT116 | Colon Cancer | 37.07 µM | [9] |
| Amino this compound derivative (2) | HeLa | Cervical Cancer | 27.5 µg/mL | [10] |
| Amino this compound derivative (2) | T47D | Breast Cancer | 30.4 µg/mL | [10] |
| Indolyl-tetralone this compound (1g) | A549 | Lung Cancer | 0.11 µM | [11] |
| Indolyl-tetralone this compound (1l) | A549 | Lung Cancer | 0.55 µM | [11] |
| 2,4,6-trimethoxythis compound (B3) | HeLa | Cervical Cancer | 3.204 µM | [12] |
| 2,4,6-trimethoxythis compound (B3) | MCF-7 | Breast Cancer | 3.849 µM | [12] |
Table 2: Induction of Apoptosis by Chalcones
| This compound Derivative | Cancer Cell Line | Key Observations | Citation |
| Flavokawain B | Colon Cancer | Increased expression of caspase-3. | [7] |
| Compound 26 | MCF-7 | Increased expression of Caspase-9 and Caspase-3. | [7] |
| Brominated this compound (15) | Gastric Cancer | ROS-mediated upregulation of death receptors DR4 and DR5. | [1] |
| Licothis compound A | U87, Nasopharyngeal, Ovarian, Bladder | Induces apoptosis. | [8] |
| 2'-hydroxy chalcones (C1, C2, C3) | HCT116 | Induced apoptosis in over 30% of cells (AO/EB staining). | [9] |
| Cardamonin | TNBC Breast Cancer | Modulation of Bcl-2, Bax, cyt-C, and cleavage of caspase-3 and PARP. | [3][5] |
| Isobavathis compound | MCF-7, MDA-MB-231 | Increased Bax expression, downregulated Bcl-2. | [13] |
| Butein | Cervical Cancer | Disturbed mitochondrial potential, cytochrome c release, caspase activation, PARP degradation. | [14] |
Table 3: Cell Cycle Arrest Induced by Chalcones
| This compound Derivative | Cancer Cell Line | Phase of Arrest | Key Observations | Citation |
| Compound 25 | N/A | G2/M | Inhibits tubulin polymerization. | [7] |
| Licothis compound A | A549, H460 | G2/M | Dose-dependent block. | [8] |
| 4-phenylurea this compound (2l) | N/A | G1 and S | Arrested the cell cycle at G1 and S phases. | [2] |
| 2'-hydroxy chalcones | HCT116 | G2/M | Showed cell cycle arrest in G2/M phase with PI staining. | [9] |
| Butein | HCC | G2/M | Suppressed proliferation via cell cycle arrest. | [3] |
| Indolyl-tetralone chalcones | A549 | G2/M | Interruption of G2/M transition. | [11] |
| Coumarin–this compound hybrid | HeLa, C33A | G2/M | Inhibited cell proliferation through cell cycle arrest. | [15] |
Key Mechanisms of Action
Chalcones exert their anticancer effects by modulating various cellular signaling pathways. The two most prominent mechanisms are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which prevents cancer cells from dividing.
Apoptosis Induction Pathway
Many chalcones trigger the intrinsic (mitochondrial) pathway of apoptosis. They alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization.[14] This releases cytochrome c, which activates a caspase cascade (e.g., Caspase-9 and Caspase-3), ultimately leading to controlled cell death.[7][14]
Cell Cycle Regulation
Chalcones frequently cause cancer cells to arrest in the G2/M phase of the cell cycle.[8][9] This prevents the cells from entering mitosis and dividing. This effect is often linked to the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle, a critical structure for cell division.[7] It can also involve the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Experimental Workflow for In Vitro Evaluation
A systematic workflow is essential for efficiently screening and characterizing the anticancer potential of this compound derivatives. The process begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.
Detailed Experimental Protocols
The following are standard protocols for the key assays used to evaluate the anticancer properties of chalcones in vitro.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Treated and control cells
-
6-well plates
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Materials:
-
Treated and control cells
-
6-well plates
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound at its IC50 concentration for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect and wash cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA to ensure that only DNA is stained.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence data.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified, which is indicative of apoptotic cells with fragmented DNA.[16]
References
- 1. This compound Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - ProQuest [proquest.com]
- 6. In Vitro Anticancer Activity of Monosubstituted this compound Derivatives [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 9. In vitro and in vivo anticancer studies of 2'-hydroxy this compound derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxythis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Chalcones: A Promising Scaffold for Novel Anti-Inflammatory Agents
Application Notes & Protocols for Researchers
Chalcones, a class of aromatic ketones, are emerging as a significant scaffold in the development of new anti-inflammatory drugs. These compounds, characterized by an open-chain flavonoid structure, have demonstrated potent and broad-ranging anti-inflammatory activities. Their mechanism of action often involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of chalcones as anti-inflammatory agents, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: Targeting Key Inflammatory Pathways
Chalcones exert their anti-inflammatory effects by interfering with critical signaling cascades involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3][4] Chalcones have been shown to inhibit this translocation, thereby downregulating the production of inflammatory mediators.[2]
Furthermore, chalcones can modulate the activity of mitogen-activated protein kinases (MAPKs) and the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[5][6][7]
Caption: Simplified NF-κB signaling pathway and points of inhibition by chalcones.
Data Presentation: In Vitro Anti-Inflammatory Activity of Chalcone Derivatives
The anti-inflammatory potential of various this compound derivatives has been quantified in numerous in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production and the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7 and N9).[1][8][9][10]
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound Derivatives
| This compound Derivative | Cell Line | IC50 (µM) |
| 2',5'-Dialkoxythis compound (Compound 11) | N9 Microglial Cells | 0.7 ± 0.06 |
| Licothis compound A | RAW 264.7 | 3.35 |
| 4,2',4'-Trihydroxy-3-prenylthis compound | RAW 264.7 | 5.8 |
| Compound 3h | RAW 264.7 | 7.6 ± 1.6 |
| 2',4',6'-Trihydroxythis compound | RAW 264.7 | 12.5 |
Table 2: Inhibition of Pro-inflammatory Cytokine Release by this compound Derivatives in RAW 264.7 Cells
| This compound Derivative | Cytokine | IC50 (µM) |
| Compound 3l | IL-6 | 2.1 ± 1.0 |
| 4-Hydroxy-3',4',5'-trimethoxythis compound | TNF-α | 8.2 |
| Compound 3l | TNF-α | 7.9 ± 0.6 |
| Compound 3l | IL-1β | 12.3 ± 1.5 |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of chalcones.
Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to assess the ability of this compound compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound compounds of interest
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 100-200 ng/mL to all wells except the negative control.[11]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each this compound compound.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Protocol 2: Pro-inflammatory Cytokine Measurement by ELISA
This protocol quantifies the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant from Protocol 1
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation: Use the cell-free supernatants collected from the cell culture experiment (Protocol 1).
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[1]
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in each sample. Determine the percentage of cytokine inhibition for each this compound treatment compared to the LPS-stimulated control and calculate the IC50 values.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to assess the effect of chalcones on the expression and phosphorylation of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.
Materials:
-
RAW 264.7 cells treated as in Protocol 1 (with shorter LPS stimulation time, e.g., 30 minutes for phosphorylation events)[3]
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels. A decrease in phosphorylated p65 and an increase in IκBα levels would indicate inhibition of the NF-κB pathway by the this compound.[1]
In Vivo Models for Anti-Inflammatory Evaluation
While in vitro assays are crucial for initial screening, in vivo models are essential to confirm the anti-inflammatory efficacy of chalcones in a whole organism.
-
Carrageenan-Induced Paw Edema in Rodents: This is a widely used model for acute inflammation.[12][13] Chalcones are administered prior to the injection of carrageenan into the paw, and the reduction in paw swelling is measured over time.
-
Zebrafish Model of Inflammation: The transgenic zebrafish line Tg(mpx:gfp), which expresses green fluorescent protein in neutrophils, allows for the dynamic visualization and quantification of neutrophil recruitment to a site of injury, providing an in vivo readout of the inflammatory response.[5][14]
The continued exploration of chalcones and their derivatives holds significant promise for the development of novel and effective anti-inflammatory therapies. The protocols and data presented here provide a foundational resource for researchers in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Anti-Inflammatory Effect of this compound and this compound Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the anti-inflammatory effect of this compound and this compound analogues in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chalcone Derivatives as Potent Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and antimicrobial evaluation of chalcone derivatives, a class of compounds showing significant promise in the development of new antimicrobial agents. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered considerable interest due to their broad spectrum of biological activities.[1] The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds like chalcones to combat the growing threat of infectious diseases.[1]
Data Presentation: Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of various synthesized this compound derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Substituents (Ring A) | Substituents (Ring B) | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| 1 | 2'-hydroxy | 4"-fluoro | - | - | - | - | - | [1] |
| 2 | 2'-hydroxy | 4"-nitro | >128 | >128 | 64 | 128 | - | [1] |
| 3 | 2'-hydroxy | 3",5"-dimethoxy, 4"-hydroxy | - | - | >128 | >128 | - | [1] |
| 4 | 2'-hydroxy | 2"-chloro | - | - | - | - | - | [2] |
| 5 | 2'-hydroxy, 5'-chloro | 4"-chloro | - | - | - | - | - | [3] |
| 6 | 3'-amino | 4-bromo | 7.8 (MRSA) | - | - | - | - | [4] |
| 7 | 2,4,6-trimethoxy | 2-trifluoromethyl | 15.6 | - | >250 | >250 | - | [5] |
| 8 | 2,4,6-trimethoxy | 3-trifluoromethyl | 7.81 | - | 62.5 | 125 | - | [5] |
| 9 | 2'-hydroxy, 5'-chloro | Unsubstituted | - | - | - | - | - | [3] |
| 10 | Unsubstituted | 4-dimethylamino | 25.6 (inhibition zone mm) | - | - | - | - | [1] |
| 11 | Unsubstituted | 4-methoxy | - | 25.0 (inhibition zone mm) | - | - | - | [1] |
| 12 | Unsubstituted | 4-nitro | 26.6 (inhibition zone mm) | - | - | - | - | [1] |
| 13 | 2'-hydroxy | 4"-chloro | - | - | 64 | 64 | - | [1] |
| 14 | 2'-hydroxy | 2",4"-dichloro | - | - | - | - | - | [6] |
| 15 | 2'-hydroxy | 3"-nitro | - | - | - | - | - | [7] |
| 16 | 2'-hydroxy | 4"-fluoro | - | - | - | - | 31.25 | [8] |
| 17 | 2'-hydroxy | 2",5"-difluoro | - | - | - | - | 15.62 | [8] |
Note: Some values are reported as zone of inhibition in mm, which indicates antimicrobial activity but is not a direct MIC value. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[9][10]
Materials:
-
Substituted acetophenone (e.g., 2-hydroxy-3,4,6-trimethoxyacetophenone)
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (50% w/v, aqueous)
-
Distilled water (cold)
-
Hydrochloric acid (HCl), 0.1-0.2N
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
In a round-bottomed flask, dissolve the substituted acetophenone (1 equivalent) in a minimal amount of ethanol.[11]
-
To this solution, add the substituted benzaldehyde (1 equivalent).[11]
-
While stirring the mixture vigorously at room temperature, add the aqueous NaOH solution dropwise until the solution becomes turbid.[10][11] Maintain the temperature between 20-25°C.[10]
-
Continue stirring vigorously for 4-5 hours.[10] The progress of the reaction can be monitored by TLC.[11]
-
After the reaction is complete, pour the reaction mixture into cold distilled water.
-
Neutralize the mixture by adding 0.1-0.2N HCl dropwise until precipitation of the this compound derivative is complete.[10]
-
Collect the solid product by vacuum filtration and wash it with cold water.[12]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.[13]
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, FT-IR, NMR, Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.[14][15]
Materials:
-
Synthesized this compound derivatives
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Solvent for dissolving chalcones (e.g., DMSO)
Procedure:
-
Preparation of this compound Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight. Dilute the overnight culture to achieve a standardized inoculum concentration (typically ~5 x 10^5 CFU/mL).
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate.[14] b. In the first column of wells, add 100 µL of the this compound stock solution (or a working solution) to achieve the highest desired test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14] d. Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).[14]
-
Inoculation: Add 5 µL of the standardized inoculum to each well from column 1 to 11.[14]
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a plate reader to measure optical density.[16]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antibacterial activity of chalcones against MSSA and MRSA planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. New this compound derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 13. rsc.org [rsc.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The antioxidant capacity of chalcones is a key area of investigation, as oxidative stress is implicated in numerous disease pathologies.[3] This document provides detailed experimental protocols for evaluating the antioxidant activity of chalcones using common in vitro assays.
In Vitro Antioxidant Activity Assays
A variety of assays are available to determine the antioxidant potential of chalcones. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used, rapid, and simple method to assess the free radical scavenging ability of compounds.[1][4] The principle of the assay is based on the reduction of the stable DPPH radical, which is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol, to the pale yellow hydrazine (DPPH-H) by an antioxidant compound.[1] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[5]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
Chalcone Stock Solution (1 mg/mL): Dissolve 10 mg of the this compound in 10 mL of a suitable solvent (e.g., DMSO, methanol, or ethanol).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in the same solvent.
-
Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or quercetin, at the same concentrations as the this compound samples.[6]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of the this compound solutions, positive control, or solvent (as a blank).
-
Add 100 µL of the DPPH working solution to each well.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.
-
The results are typically expressed as the IC50 value, which is the concentration of the this compound required to scavenge 50% of the DPPH radicals.[1] This can be determined by plotting the percentage of scavenging activity against the this compound concentration.
-
Data Presentation:
| This compound Derivative | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |
| This compound X | 10 | 15.2 ± 1.1 | 65.4 ± 2.3 |
| 25 | 35.8 ± 2.5 | ||
| 50 | 48.9 ± 3.1 | ||
| 100 | 75.3 ± 4.2 | ||
| 200 | 92.1 ± 3.8 | ||
| Ascorbic Acid | 10 | 45.6 ± 2.8 | 12.1 ± 0.9 |
| (Positive Control) | 25 | 78.9 ± 3.5 | |
| 50 | 95.2 ± 2.1 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution.[7]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should be diluted with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
This compound Solutions: Prepare serial dilutions of the this compound and a positive control (e.g., Trolox) as described in the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the different concentrations of the this compound solutions, positive control, or solvent (as a blank).
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation:
| This compound Derivative | Concentration (µg/mL) | % ABTS Scavenging | IC50 (µg/mL) |
| This compound Y | 10 | 22.5 ± 1.8 | 48.7 ± 3.1 |
| 25 | 45.1 ± 2.9 | ||
| 50 | 68.3 ± 3.5 | ||
| 100 | 89.7 ± 4.1 | ||
| 200 | 96.4 ± 2.7 | ||
| Trolox | 10 | 55.2 ± 3.2 | 9.8 ± 0.7 |
| (Positive Control) | 25 | 85.6 ± 4.0 | |
| 50 | 98.1 ± 1.9 |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[8]
-
This compound Solutions: Prepare serial dilutions of the this compound and a positive control (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the different concentrations of the this compound solutions, positive control, or solvent (as a blank).
-
Add 280 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.[8]
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using different concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity of the this compound is expressed as ferric reducing equivalents (in µM Fe²⁺ per µg of this compound).
-
Data Presentation:
| This compound Derivative | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺/µg) |
| This compound Z | 50 | 0.458 ± 0.021 | 1.83 ± 0.08 |
| 100 | 0.892 ± 0.035 | ||
| FeSO₄·7H₂O | 100 µM | 0.512 ± 0.019 | - |
| (Standard) | 200 µM | 1.015 ± 0.042 |
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells. It assesses the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., PC-12, HepG2) in appropriate media.
-
Seed the cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well and allow them to attach overnight.
-
-
Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with different concentrations of the this compound and a positive control (e.g., quercetin) for 1 hour.
-
-
Induction of Oxidative Stress:
-
Add a pro-oxidant, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) followed by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce ROS production.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Data Presentation:
| This compound Derivative | Concentration (µM) | CAA Value (units) |
| This compound A | 1 | 15.8 ± 1.2 |
| 5 | 42.3 ± 3.5 | |
| 10 | 78.6 ± 5.1 | |
| Quercetin | 1 | 25.4 ± 2.1 |
| (Positive Control) | 5 | 65.9 ± 4.8 |
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: Experimental workflow for evaluating this compound antioxidant activity.
Nrf2-ARE Signaling Pathway in Antioxidant Response
Caption: this compound-mediated activation of the Nrf2-ARE antioxidant pathway.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of chalcones for antioxidant activity. [wisdomlib.org]
- 5. ijcea.org [ijcea.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ejournals.asuu.org.ng [ejournals.asuu.org.ng]
- 9. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chalcone-Heterocycle Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prevalent methodologies for synthesizing chalcone-heterocycle hybrids, molecules of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed to be a practical guide for laboratory synthesis, offering clear, step-by-step instructions for the preparation of these valuable compounds.
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, serve as versatile precursors for the synthesis of various heterocyclic compounds.[1][2][3] The incorporation of heterocyclic moieties into the this compound scaffold has been shown to enhance and diversify their pharmacological activities, leading to the development of potent anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[4][5]
This document outlines the most common and effective synthetic strategies, including the classical Claisen-Schmidt condensation, Suzuki-Miyaura coupling, and modern microwave-assisted techniques. Detailed experimental protocols for the synthesis of this compound hybrids incorporating key heterocycles such as pyrazole, imidazole, thiazole, pyrimidine, and quinoline are provided.
Synthetic Methodologies
The synthesis of this compound-heterocycle hybrids can be broadly categorized into two main approaches:
-
Modification of a pre-synthesized this compound: This involves the reaction of a this compound bearing a suitable functional group with a heterocyclic precursor.
-
Condensation of a heterocyclic aldehyde or ketone with an appropriate ketone or aldehyde: This is the more common approach, often employing the Claisen-Schmidt condensation.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone in this compound synthesis, involving the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[6][7] This method is widely favored for its simplicity, operational ease, and generally good yields.[4]
General Reaction Scheme:
An aromatic ketone reacts with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) or acid to yield a this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[8][9] This method offers a versatile route to this compound-heterocycle hybrids, particularly when direct condensation is challenging.[10][11]
General Reaction Scheme:
An aryl or vinyl boronic acid/ester couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity.[12][13] This technique is applicable to various synthetic methods, including the Claisen-Schmidt condensation, offering a more efficient and environmentally friendly approach.[14][15]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the synthesis of various this compound-heterocycle hybrids using different methodologies.
| Heterocycle | Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Pyrazole | Claisen-Schmidt | KOH | Ethanol | Room Temp. | 81 | [16] |
| Imidazole | Claisen-Schmidt | NaOH | Ethanol | Reflux | 75-85 | [17] |
| Thiazole | Claisen-Schmidt | NaOH | Ethanol | 0 °C - RT | 65-88 | [2] |
| Pyrimidine | One-pot | Guanidine Nitrate, KOH | Ethanol | Reflux | 70-85 | [18] |
| Quinoline | Claisen-Schmidt | NaOH | Methanol | Room Temp. | 11-96 | [19] |
| Various | Suzuki Coupling | Pd(OAc)₂, KF | PEG-400/EtOH | 30 min (MW) | 62-95 | [11] |
| Various | Microwave | NaOH | Ethanol | 2-6 min | 60-95 | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Pyrazole Hybrids via Claisen-Schmidt Condensation
This protocol describes the synthesis of (2E)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one.
Materials:
-
4-Acetyl-1,3-diphenyl-1H-pyrazole
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure: [16]
-
Dissolve 4-acetyl-1,3-diphenyl-1H-pyrazole (1 mmol) and benzaldehyde (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a solution of KOH (2 mmol) in ethanol (5 mL) dropwise to the mixture with constant stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure this compound-pyrazole hybrid.
Protocol 2: Synthesis of this compound-Thiazole Hybrids via Claisen-Schmidt Condensation
This protocol outlines the synthesis of (2E)-1-(2-amino-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one.
Materials:
-
5-Acetyl-2-amino-1,3-thiazole
-
Substituted Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dissolve 5-acetyl-2-amino-1,3-thiazole (1 mmol) in ethanol (15 mL).
-
Add the substituted benzaldehyde (1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of NaOH (40%) dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 3: One-Pot Synthesis of this compound-Pyrimidine Hybrids
This protocol details a one-pot synthesis of 2,4,6-trisubstituted pyrimidines from a this compound precursor.[18][20]
Materials:
-
Substituted this compound
-
Guanidine Nitrate
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted this compound (1 mmol) in ethanol (20 mL).
-
Add guanidine nitrate (1.2 mmol) and powdered KOH (2 mmol) to the solution.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure pyrimidine derivative.
Mandatory Visualizations
Caption: General workflow for Claisen-Schmidt condensation.
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. This compound-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Evaluation of this compound-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] One‐pot and two‐pot methods for this compound derived pyrimidines synthesis and applications | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Monitoring Chalcone Reactions Using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids in plants. Due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, chalcones are of significant interest in medicinal chemistry and drug development.[1] The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones, involving the base-catalyzed reaction of an aldehyde with a ketone.[2][3]
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions.[2][4] In the context of chalcone synthesis, TLC allows for the qualitative assessment of the consumption of starting materials (aldehydes and ketones) and the formation of the this compound product. This application note provides detailed protocols and guidelines for effectively monitoring this compound reactions using TLC.
Key Principles of TLC for Monitoring this compound Reactions
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). The separation is driven by the polarity of the compounds, the stationary phase, and the mobile phase. In the case of this compound synthesis, the product is generally less polar than the aldehyde starting material but may have a polarity similar to the ketone starting material. By selecting an appropriate mobile phase, it is possible to achieve clear separation of the starting materials and the product on the TLC plate. The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Claisen-Schmidt Condensation Reaction
This protocol outlines the steps for monitoring the synthesis of a this compound derivative via the Claisen-Schmidt condensation of a substituted benzaldehyde and a substituted acetophenone.
Materials:
-
TLC plates (silica gel 60 F254)[2]
-
Developing chamber
-
Capillary tubes for spotting
-
Visualization agent (e.g., UV lamp, p-anisaldehyde stain, potassium permanganate stain)[6][7]
-
Reaction mixture
-
Standards of starting materials (aldehyde and ketone)
Procedure:
-
Preparation of the TLC Plate:
-
Handle the TLC plate by its edges to prevent contamination.
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Mark three equally spaced points on the baseline for spotting the starting material, a co-spot, and the reaction mixture.[8]
-
-
Spotting the Plate:
-
Dissolve small amounts of the starting aldehyde and ketone in a suitable solvent (e.g., the reaction solvent) to prepare standard solutions.
-
Using a capillary tube, apply a small spot of the starting aldehyde solution on the first mark.
-
On the second mark (co-spot), first, apply a spot of the starting materials and then, on top of it, a spot of the reaction mixture. The co-spot helps in identifying the starting material spots in the reaction mixture lane.[8]
-
On the third mark, apply a small spot of the reaction mixture.
-
Ensure the spots are small and concentrated to achieve better separation.
-
-
Developing the Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the baseline on the TLC plate.[4]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which aids in achieving better separation.[4]
-
Carefully place the TLC plate in the chamber and cover it with the lid.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm). Chalcones and aromatic starting materials are typically UV-active and will appear as dark spots.[6][7][9] Circle the spots with a pencil.
-
For further visualization, especially for non-UV active compounds, use a chemical stain. Common stains for this compound reactions include:
-
p-Anisaldehyde stain: Dip the plate in the stain and gently heat it with a heat gun. Different compounds will develop distinct colors.[6][10]
-
Potassium permanganate (KMnO₄) stain: This stain is effective for visualizing compounds with oxidizable functional groups like alkenes (the this compound double bond). Spots will appear yellow or brown on a purple background.[6][10]
-
Iodine vapor: Place the plate in a chamber with a few crystals of iodine. Compounds that react with iodine will appear as brown spots.[10][11]
-
-
-
Interpretation:
-
Calculate the Retention Factor (R_f) for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front).[12]
-
Monitor the reaction by comparing the intensity of the starting material spots with the product spot over time. The reaction is considered complete when the starting material spots have disappeared or their intensity is significantly diminished, and the product spot is prominent.
-
Data Presentation
The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.[4][5] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to optimize the separation.
| This compound/Starting Material | Typical Mobile Phase (v/v) | Typical R_f Value | Visualization Method |
| Unsubstituted this compound | Hexane:Ethyl Acetate (8:2) | ~0.5 | UV (254 nm) |
| Substituted Chalcones | Hexane:Ethyl Acetate (9:1) | 0.72 - 0.88 | UV (254 nm) |
| Substituted Chalcones | Hexane:Ethyl Acetate (3:1) | Varies | UV (254 nm) |
| Benzaldehyde | Hexane:Ethyl Acetate (9:1) | Lower than this compound | UV (254 nm) |
| Acetophenone | Hexane:Ethyl Acetate (9:1) | Similar to this compound | UV (254 nm) |
| 2'-Hydroxythis compound | Hexane:Ethyl Acetate (4:1) | ~0.5 | UV (254 nm), Visual (yellow spot) |
| 4-Chlorothis compound | Hexane:Ethyl Acetate (6:1) | Varies | UV (254 nm), 5% H₂SO₄ spray |
Note: R_f values are approximate and can vary depending on the specific substituents on the this compound, the exact TLC plate used, and the experimental conditions.[4]
Visualizations
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. Design and synthesis of this compound derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. wjpls.org [wjpls.org]
- 12. chegg.com [chegg.com]
Application Notes and Protocols for the One-Pot Synthesis of Chalcones for Improved Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids widely found in edible plants, fruits, and vegetables.[1][2] They serve as crucial biosynthetic precursors for other flavonoids and isoflavonoids.[3][4] The core chalcone structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry due to its diverse and significant pharmacological activities.[2][3] These activities include anti-inflammatory, antimicrobial, antioxidant, anticancer, and neuroprotective properties.[3][5][6] The presence of the reactive α,β-unsaturated keto function is largely responsible for their broad biological effects.[7]
Traditional multi-step syntheses of chalcones can be time-consuming, generate significant waste, and result in lower overall yields.[1] One-pot synthesis has emerged as a highly efficient and environmentally friendly alternative, aligning with the principles of green chemistry.[1] This approach minimizes waste by eliminating the need to isolate and purify intermediates, saves time and resources, and often leads to higher product yields.[8] These methods are crucial for the rapid generation of this compound libraries for drug discovery and development.
This document provides detailed application notes and protocols for various efficient one-pot methods for synthesizing chalcones, including conventional, microwave-assisted, and solvent-free techniques.
Advantages of One-Pot Synthesis
One-pot synthesis offers several advantages over traditional multi-step approaches:
-
Increased Efficiency: By combining multiple reaction steps into a single operation, one-pot synthesis significantly reduces reaction time and simplifies the overall process.[8]
-
Reduced Waste: Eliminating the need for intermediate work-up and purification steps minimizes the use of solvents and other reagents, leading to a more environmentally friendly process.[1][8]
-
Higher Yields: Minimizing the loss of material between steps often results in higher overall yields of the final product.
-
Cost-Effectiveness: Reduced consumption of solvents, reagents, and energy, along with shorter reaction times, contributes to a more economical synthesis.
Experimental Protocols
Protocol 1: One-Pot Claisen-Schmidt Condensation (Conventional Method)
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[9]
Materials and Reagents:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution
-
Ethanol
-
Ice-cold water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and an equimolar amount of the substituted acetophenone (1.0 mmol) in 15-20 mL of ethanol.[9]
-
Catalyst Addition: While stirring the solution at room temperature, add 1-2 mL of a 40-50% aqueous solution of KOH or NaOH dropwise. A change in color or the formation of a precipitate may be observed.[9]
-
Reaction: Vigorously stir the reaction mixture at room temperature. The reaction time can vary from 4 to 8 hours, and the progress can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir for 15-20 minutes to ensure complete precipitation of the crude product.[9]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol to obtain the pure this compound.[9]
Protocol 2: Microwave-Assisted One-Pot Synthesis (Solvent-Free)
Microwave-assisted synthesis dramatically reduces reaction times and often improves yields, representing a green chemistry approach.[1][2]
Materials and Reagents:
-
Substituted o-hydroxy acetophenone (0.01 mol)
-
Substituted benzaldehyde (0.01 mol)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Ethanol
-
Microwave synthesizer or domestic microwave oven
-
Mortar and pestle
Procedure:
-
Reactant Preparation: In a mortar, thoroughly mix the substituted o-hydroxy acetophenone (0.01 mol), substituted benzaldehyde (0.01 mol), and anhydrous K2CO3 to form a thick paste.[10]
-
Drying: Air-dry the paste.
-
Microwave Irradiation: Subject the residual mass to microwave irradiation for 3-5 minutes.[10]
-
Isolation: After the reaction is complete, dissolve the contents in ethanol.
-
Purification: Filter off the inorganic material. Concentrate the filtrate under vacuum and leave it overnight to crystallize, yielding the analytical sample of the this compound.[10]
Protocol 3: Solvent-Free One-Pot Synthesis by Grinding
This mechanochemical method is highly efficient, environmentally friendly, and avoids the use of any solvent.
Materials and Reagents:
-
Substituted benzaldehyde
-
Substituted 4-methoxyacetophenone
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
Procedure:
-
Grinding: In a mortar, grind the substituted benzaldehyde and 4-methoxyacetophenone in the presence of solid sodium hydroxide with a pestle.[6]
-
Reaction: The reaction is typically complete within five minutes, often with the formation of a solid product.[6]
-
Isolation and Purification: The resulting this compound can be purified by simple washing and recrystallization.
Data Presentation
The following tables summarize quantitative data from various one-pot this compound synthesis protocols, highlighting the efficiency of these methods.
Table 1: Conventional One-Pot Claisen-Schmidt Condensation
| Entry | Aldehyde | Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | KOH | Methanol | - | - | [4] |
| 2 | Veratraldehyde | 4-hydroxyacetophenone | KOH | - | - | 97 | [4] |
| 3 | Benzaldehyde | 2,4-dihydroxyacetophenone | KOH | - | - | 96 | [4] |
| 4 | 4-Chlorobenzaldehyde | 2,4-dihydroxyacetophenone | KOH | - | - | 93 | [4] |
| 5 | Benzaldehyde | Acetophenone | NaOH | Ethanol | 4 | - | [4] |
Table 2: Microwave-Assisted One-Pot Synthesis
| Entry | Aldehyde | Ketone | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | 9-Anthracenecarboxaldehyde | Substituted Acetophenones | KOH | Solvent-free, MW | 5 | Excellent | [1] |
| 2 | Substituted Benzaldehyde | o-Hydroxy acetophenone | K2CO3 | Solvent-free, MW | 3-5 | 80-90 | [10] |
| 3 | Substituted Benzaldehyde | Acetophenone | Fly-ash:H2SO4 | MW (160-800W) | - | High | [11] |
| 4 | Substituted Benzaldehyde | Acetophenone | Iodine-impregnated alumina | Solvent-free, MW | < 2 | 79-95 | [2] |
Table 3: Solvent-Free One-Pot Synthesis (Grinding)
| Entry | Aldehyde | Ketone | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | 3-Nitrobenzaldehyde | 4-Methoxyacetophenone | Solid NaOH | 5 | 86 | [6] |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | Solid NaOH | 5 | 76 | [6] |
| 3 | 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | Solid NaOH | 5 | 82 | [6] |
Biological Activity and Signaling Pathways
Chalcones exert their biological effects by modulating various cellular signaling pathways. Their anticancer activity, for instance, is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
This compound-Induced Apoptosis via the Mitochondrial Pathway
Several chalcones have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An imbalance in favor of pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[3]
Caption: this compound-induced mitochondrial apoptosis pathway.
This compound Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. In many cancers, this pathway is overactive, promoting tumor progression. Some chalcones have been found to inhibit the PI3K/Akt pathway, thereby suppressing cancer cell survival and proliferation.[12][13] A novel this compound derivative, C27, has been shown to protect against acute lung injury by activating the PI3K/Akt/Nrf2-Keap1 signaling pathway, highlighting the diverse modulatory effects of chalcones.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of this compound Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 5. The Plant-Derived this compound 2,2′,5′-Trihydroxythis compound Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of this compound Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New this compound derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence that a Novel this compound Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Claisen-Schmidt Chalcone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during Claisen-Schmidt chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in a Claisen-Schmidt this compound synthesis?
A1: The three most prevalent side products in the Claisen-Schmidt condensation are:
-
Self-condensation products: Arising from the reaction of two molecules of the enolizable ketone or, if applicable, two molecules of the enolizable aldehyde.
-
Cannizzaro reaction products: Formed from the disproportionation of a non-enolizable aromatic aldehyde in the presence of a strong base, yielding a primary alcohol and a carboxylic acid.
-
Michael addition product: Results from the nucleophilic addition of a ketone enolate to the α,β-unsaturated carbonyl system of the already formed this compound.[1]
Q2: How can I quickly identify the presence of side products in my reaction mixture?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting materials (aromatic aldehyde and ketone), you can visualize the consumption of reactants and the formation of the this compound product. The appearance of multiple new spots other than the desired product spot indicates the formation of side products.
Q3: Can the choice of base significantly impact the formation of side products?
A3: Yes, the choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used to facilitate the condensation. However, high concentrations of a strong base can promote the Cannizzaro reaction.[1] Weaker bases or careful control of the amount of strong base can help minimize this side reaction. The choice of base can also influence the reaction rate and overall yield.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your Claisen-Schmidt this compound synthesis.
Issue 1: Low Yield of the Desired this compound
Possible Cause:
-
Self-condensation of the ketone: The enolizable ketone reacts with itself instead of the aromatic aldehyde.
-
Cannizzaro reaction of the aldehyde: The aromatic aldehyde disproportionates into an alcohol and a carboxylic acid.
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or base concentration.
Solutions:
-
To Minimize Self-Condensation:
-
Slow Addition of Ketone: Add the ketone dropwise to a mixture of the aromatic aldehyde and the base. This maintains a low concentration of the enolate, favoring the cross-condensation.
-
Use of Excess Aldehyde: Employing a slight excess of the aromatic aldehyde can help to ensure that the ketone enolate preferentially reacts with the aldehyde.[1]
-
-
To Minimize the Cannizzaro Reaction:
-
Use Milder Basic Conditions: Reduce the concentration of the base (e.g., use 10% NaOH instead of 50%).
-
Control Temperature: Running the reaction at a lower temperature can disfavor the Cannizzaro reaction.
-
Slow Addition of Base: Adding the base slowly to the reaction mixture helps to maintain a lower instantaneous concentration of the base.
-
-
General Optimization:
-
Monitor the reaction by TLC: This will help determine the optimal reaction time for the formation of the desired product and minimize the formation of degradation or side products.
-
Issue 2: Formation of a Michael Addition Adduct
Possible Cause: The enolate of the ketone attacks the β-carbon of the newly formed this compound, which is an α,β-unsaturated ketone and thus a Michael acceptor.
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and ketone. An excess of the enolizable ketone can lead to a higher concentration of the enolate available to act as a Michael donor.
-
Temperature Control: Running the reaction at lower temperatures can sometimes reduce the rate of the Michael addition.[1]
-
Choice of Solvent: The use of a protic solvent like ethanol can, in some cases, promote the formation of the Michael adduct.[2] Experimenting with different solvent systems may be beneficial.
Data Presentation
The following tables summarize quantitative data on the impact of different reaction conditions on the yield of chalcones and the formation of side products.
Table 1: Effect of Different Bases on this compound Yield
| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiOH | Methanol | Room Temp | 148 | 90 | [3] |
| NaOH | Ethanol | Room Temp | - | Good | [3] |
| KOH | Ethanol | Room Temp | - | Good | [3] |
| Ba(OH)₂ | - | - | - | Good | [3] |
| Mg(OH)₂ | Methanol | Room Temp | - | No Reaction | [3] |
Table 2: Influence of Reaction Conditions on this compound and Michael Adduct Yield
| Solvent/Surfactant | Base | This compound Yield (%) | Michael Adduct Yield (%) | Reference |
| Ethanol | NaOH | 59 | Present | [2] |
| Water | NaOH | 70 | Not Formed | [2] |
| CTAB (in water) | NaOH | 65 | Present | [2] |
| SDS (in water) | NaOH | 83 | Not Formed | [2] |
| Tween 80 (in water) | NaOH | 85 | Not Formed | [2] |
Experimental Protocols
Protocol 1: Minimizing Self-Condensation of Acetone in the Synthesis of Dibenzalacetone
This protocol is adapted for the synthesis of dibenzalacetone, where self-condensation of acetone can be a significant side reaction.[4]
Materials:
-
Benzaldehyde (2 equivalents)
-
Acetone (1 equivalent)
-
10% Sodium Hydroxide (NaOH) solution
-
95% Ethanol
-
Ice-water bath
Procedure:
-
In a test tube, dissolve 6 millimoles of benzaldehyde in 3 mL of 95% ethanol.
-
To this solution, add 3 millimoles of acetone and stir with a glass rod to ensure complete mixing.
-
Cool the mixture in an ice-water bath.
-
Slowly, with continuous stirring, add 1 mL of 10% aqueous NaOH solution dropwise. The slow addition is crucial to maintain a low concentration of the acetone enolate.
-
Continue stirring the reaction mixture in the ice bath for approximately 30 minutes. A precipitate of dibenzalacetone should form.
-
Collect the crude product by vacuum filtration and wash the crystals with cold water to remove any residual NaOH.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Suppressing the Cannizzaro Reaction in the Synthesis of a this compound
This protocol employs milder conditions to disfavor the Cannizzaro reaction of the aromatic aldehyde.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 equivalent)
-
Aromatic ketone (e.g., Acetophenone, 1 equivalent)
-
10% Potassium Hydroxide (KOH) solution
-
Ethanol
Procedure:
-
Dissolve 10 mmol of the aromatic aldehyde and 10 mmol of the aromatic ketone in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 10% KOH solution dropwise to the stirred mixture over a period of 15-20 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at this temperature.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Visualizations
Competing Reaction Pathways in Claisen-Schmidt Synthesis
Caption: Competing reaction pathways in a Claisen-Schmidt condensation.
Troubleshooting Workflow for Side Product Formation
References
how to increase the yield of chalcone synthesis reactions
Welcome to the technical support center for chalcone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guides
This section addresses specific problems you may encounter during your this compound synthesis experiments.
Problem 1: Low or No Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time. Some reactions may require several hours to reach completion. | [1] |
| Suboptimal Reaction Temperature | The optimal temperature can vary. Some reactions require heating to proceed efficiently, while others may need cooling to prevent side reactions. Experiment with a range of temperatures (e.g., from room temperature to gentle heating at 40-50°C) to find the best condition for your specific substrates. | [1][2] |
| Ineffective Catalyst | The activity of the base catalyst (e.g., NaOH, KOH) can diminish over time. Ensure you are using a fresh, high-purity catalyst. The choice and concentration of the base are critical; stronger bases might promote side reactions. | [1][3] |
| Poor Solubility of Reactants | Ensure that both the aldehyde and ketone are fully dissolved in the solvent before initiating the reaction. If solubility is an issue, consider using a co-solvent or slightly increasing the reaction temperature. | [1] |
| Presence of Water | In certain cases, especially with specific catalysts, the presence of water can hinder the reaction. Ensure all glassware is thoroughly dried before use. | [2] |
| Reagent Purity | Impurities in the starting materials (acetophenone and benzaldehyde derivatives) can negatively impact the yield. Use high-purity reagents for optimal results. | [4] |
Problem 2: Presence of Significant Impurities or Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Michael Addition | The most common side product is the Michael addition product, where another molecule of the enolate attacks the newly formed this compound. To minimize this, use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate. Dropwise addition of the base or aldehyde to the ketone solution can also help by maintaining a low concentration of the enolate. | [1][2] |
| Cannizzaro Reaction | This side reaction, a disproportionation of the aldehyde, can occur at higher temperatures or with high concentrations of a strong base. To avoid this, maintain the recommended reaction temperature and avoid using an excessive amount of base. | [1][2] |
| Self-Condensation of Ketone | Although less common with acetophenone, self-condensation can occur. Following the correct order of addition (adding the base to a mixture of the ketone and aldehyde) can help minimize this side reaction. | [1][5] |
Problem 3: Difficulty with Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Citation |
| Poor Crystallization | If the product does not precipitate, try cooling the reaction mixture in an ice bath. Gently scratching the inside of the flask with a glass rod can also induce crystallization. In some cases, adding a small amount of cold water can help precipitate the this compound. | [6] |
| Product Loss During Washing | To avoid losing product, wash the filtered crude product with cold water to remove the base catalyst and other water-soluble impurities. Avoid using organic solvents for washing unless necessary, and if so, use a cold, non-polar solvent. | [1] |
| Ineffective Recrystallization | Ethanol is a common and effective solvent for recrystallizing many chalcones. The ideal solvent should dissolve the crude product well at its boiling point but poorly at low temperatures. Dissolve the crude this compound in a minimal amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. | [2][7] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method generally gives the highest yield for this compound synthesis?
The Claisen-Schmidt condensation is the most widely used method for this compound synthesis.[8][9] However, alternative methods such as solvent-free grinding and microwave-assisted synthesis have been shown to produce higher yields in shorter reaction times.[5][10] For instance, one study reported a 32.6% yield for a grinding method compared to 9.2% for a traditional reflux method.[10]
Q2: How can I monitor the progress of my this compound synthesis reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[1][2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q3: What is the typical stoichiometry for the Claisen-Schmidt condensation?
Typically, a 1:1 molar ratio of the ketone to the aldehyde is used.[11] However, using a slight excess of the aldehyde (e.g., 1.05 equivalents) can help to ensure the complete consumption of the ketone and minimize side reactions like Michael addition.[2]
Q4: What are the most common catalysts for this compound synthesis?
Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common catalysts used in the Claisen-Schmidt condensation.[8][12] The choice of catalyst and its concentration can significantly impact the reaction yield and selectivity.[3]
Q5: My product is an oil and won't solidify. What should I do?
If your this compound product is an oil, purification by column chromatography is a common solution.[7] For the mobile phase, a mixture of hexane and ethyl acetate is often effective.[7]
Experimental Protocols
Protocol 1: Classical Claisen-Schmidt Condensation
This protocol describes a standard method for synthesizing chalcones using a base catalyst in an alcohol solvent.
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.[2]
-
Catalyst Addition: While stirring the solution, slowly add an aqueous solution of a strong base, such as 10% sodium hydroxide (NaOH).[13]
-
Reaction: Continue stirring the mixture at room temperature. The reaction time can vary from a few hours to overnight.[11] Monitor the reaction progress by TLC.[1]
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water.[12] If the product precipitates, collect it by vacuum filtration. If it separates as an oil, extract it with a suitable organic solvent like dichloromethane.[14]
-
Purification: Wash the crude product with cold water to remove any remaining base.[1] The crude this compound can then be purified by recrystallization from a suitable solvent, typically ethanol.[2][7]
Protocol 2: Solvent-Free Grinding Method
This is an environmentally friendly alternative that can lead to higher yields.
-
Reactant Mixture: In a mortar, combine the acetophenone (1 equivalent), the desired benzaldehyde (1 equivalent), and solid sodium hydroxide (1 equivalent).[2]
-
Grinding: Grind the mixture with a pestle for approximately 10 minutes. The mixture will typically become a paste and then solidify.[2]
-
Work-up: Add distilled water to the mortar and continue to grind to break up the solid.[2]
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with distilled water.[2]
-
Purification: Recrystallize the crude solid from 95% ethanol to obtain the pure this compound.[2]
Data Presentation
Table 1: Effect of Catalyst on this compound Synthesis Yield
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 10% NaOH | Benzaldehyde | Acetone | Ethanol/Water | RT | 0.5 | 90 | [13] |
| KOH | Substituted Benzaldehyde | Substituted Acetophenone | Ethanol | 40 | Varies | up to 100 | [15] |
| Ba(OH)₂ | Substituted Benzaldehyde | Substituted Acetophenone | Ethanol | RT | Varies | 88-98 | [8] |
| p-TSA | Various Aryl Aldehydes | Various Aryl Ketones | Solvent-free | 50-60 | <1 | High | [16] |
RT: Room Temperature
Visualizations
Caption: Reaction mechanism for the base-catalyzed Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for optimizing this compound synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. rsc.org [rsc.org]
- 7. jetir.org [jetir.org]
- 8. jchemrev.com [jchemrev.com]
- 9. flavonoides.org [flavonoides.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting low yield in 4'-bromochalcone synthesis
Technical Support Center: 4'-Bromochalcone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 4'-bromothis compound.
Troubleshooting Guide
This guide addresses specific issues that can lead to a low yield of 4'-bromothis compound in a question-and-answer format.
Question: Why is my reaction showing low or no product formation?
Answer: Low or no product formation in 4'-bromothis compound synthesis can be attributed to several factors related to the reaction conditions and reagents.
-
Ineffective Catalyst: The base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), may be old, hydrated, or of insufficient concentration.[1] It is crucial to use a fresh, high-purity catalyst.[2]
-
Insufficient Reaction Time: The Claisen-Schmidt condensation may require several hours to reach completion.[2] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] A typical reaction time at room temperature is around 3 hours.[1]
-
Low Reaction Temperature: While the reaction is often conducted at room temperature, gentle heating (e.g., 40-50°C) can increase the reaction rate.[1][2] However, be cautious as higher temperatures can promote side reactions.[2]
-
Impure Reactants: The purity of the starting materials is critical. Benzaldehyde can oxidize to benzoic acid, and impure 4-bromoacetophenone can inhibit the reaction.[1] Using freshly distilled benzaldehyde is recommended.[1]
-
Poor Solubility of Reactants: If the reactants, especially 4-bromoacetophenone, are not fully dissolved in the solvent (commonly ethanol), the reaction can be slow and incomplete.[2]
Question: What are the likely causes of significant impurities or side products in my reaction?
Answer: The presence of impurities and side products is a common reason for low yields of pure 4'-bromothis compound.
-
Cannizzaro Reaction: This side reaction involves the disproportionation of benzaldehyde (which lacks α-hydrogens) in the presence of a strong base to form benzyl alcohol and a benzoate salt. To minimize this, use a moderate concentration of the base, maintain a lower reaction temperature, and add the base slowly.[1]
-
Michael Addition: The enolate of 4-bromoacetophenone can add to the newly formed 4'-bromothis compound.[1] Using stoichiometric amounts of reactants and maintaining a lower temperature can help control this.[1]
-
Self-Condensation of Ketone: Two molecules of 4-bromoacetophenone can react with each other.[1] Adding the 4-bromoacetophenone slowly to the mixture of benzaldehyde and base can minimize its concentration and reduce the rate of self-condensation.[1]
Question: I'm losing a significant amount of product during workup and purification. What could be the reason?
Answer: Product loss during the isolation and purification stages can significantly impact the final yield.
-
Incomplete Precipitation: The product may not fully precipitate out of the solution when water is added.[2] To maximize precipitation, ensure the solution is sufficiently cooled in an ice bath.[2] Gently scratching the inside of the flask can also help induce crystallization.[2]
-
Product Loss During Washing: Washing the crude product with a solvent in which it has some solubility will lead to yield loss.[2] It is advisable to wash the filtered product with cold water to remove the base catalyst and other water-soluble impurities.[2]
-
Difficulties with Recrystallization: Using too much recrystallization solvent can result in a significant portion of the product remaining in the mother liquor.[3] Use the minimum amount of hot solvent required to dissolve the crude product.[3]
Question: Why is my final product oily and difficult to crystallize?
Answer: An oily product can be due to the presence of impurities that disrupt the crystallization process.
-
Presence of Benzyl Alcohol: Benzyl alcohol, a co-product of the Cannizzaro side reaction, is an oil at room temperature.[1]
-
Incomplete Reaction: The presence of unreacted starting materials can also lead to an oily residue.[4]
-
Purification: Thoroughly wash the crude product with cold water to remove water-soluble byproducts.[1] If recrystallization is ineffective for an oily product, column chromatography is a more suitable purification method.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of 4'-bromothis compound? A1: The primary method for synthesizing 4'-bromothis compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde.[1][5]
Q2: What are the most common side reactions in this synthesis? A2: The most common side reactions include the Cannizzaro reaction of benzaldehyde, the Michael addition of the enolate of 4-bromoacetophenone to the newly formed this compound, and the self-condensation of 4-bromoacetophenone.[1]
Q3: How can I minimize the formation of byproducts from the Cannizzaro reaction? A3: To minimize the Cannizzaro reaction, it is important to control the reaction conditions. This includes using a moderate concentration of the base catalyst, maintaining a lower reaction temperature (room temperature is often sufficient), and adding the base slowly to the reaction mixture.[1]
Q4: What is the role of the base catalyst in the Claisen-Schmidt condensation? A4: The base catalyst, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the 4-bromoacetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[1]
Q5: What is a suitable solvent for this reaction? A5: Ethanol is a commonly used solvent for the Claisen-Schmidt condensation because it can dissolve both the reactants and the base catalyst.[1] Solvent-free methods, where the reactants are ground together with a solid base, have also been reported as a green chemistry approach.[1]
Q6: How can I confirm the formation and purity of my 4'-bromothis compound product? A6: The product can be characterized by its melting point, which is around 104-105°C.[1] Spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR can be used to confirm the structure. The purity can be assessed by Thin Layer Chromatography (TLC) and by the sharpness of the melting point range.[1]
Data Presentation
Table 1: Impact of Reaction Conditions on 4'-Bromothis compound Yield
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Stirring | 10% NaOH | Ethanol | Room Temp | 3 hours | 94.61 | [1][6] |
| Microwave Irradiation | 10% NaOH | Ethanol | N/A (140W) | 45 seconds | 89.39 | [1][6] |
| Grinding (Solvent-Free) | KOH | None | Room Temp | 50 minutes | 32.6 | [2] |
| Conventional Shaking | KOH | Ethanol | 25 | 3 minutes | 95 | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4'-Bromothis compound[1]
Materials:
-
4-bromoacetophenone
-
Benzaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ice
Procedure:
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring until fully dissolved.
-
To this solution, add benzaldehyde (2.5 mmol).
-
Add 10% NaOH solution (1.5 mL) dropwise to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate = 5:1).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate using a Buchner funnel and wash with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a desiccator.
Protocol 2: Purification by Recrystallization[1]
Materials:
-
Crude 4'-bromothis compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude 4'-bromothis compound in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to completely dissolve the solid.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of 4'-bromothis compound.
Caption: Troubleshooting logic for low yield in 4'-bromothis compound synthesis.
Caption: The Claisen-Schmidt condensation mechanism for 4'-bromothis compound synthesis.
References
Technical Support Center: Purification of Crude Chalcone Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude chalcone products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis reaction?
A1: Common impurities include unreacted starting materials, such as substituted benzaldehydes and acetophenones, which can have similar polarities to the this compound product, making separation difficult.[1][2] Side products can also form, such as from the self-condensation of the acetophenone or a Cannizzaro reaction of the benzaldehyde.[3] Additionally, if a Wittig reaction is used for synthesis, triphenylphosphine oxide is a major byproduct that requires removal.[1]
Q2: My crude product is an oil and will not crystallize. What should I do?
A2: Oiling out is a common issue that can be caused by the presence of impurities or a low melting point of the this compound itself.[4][5]
-
First, attempt purification: Use column chromatography to remove impurities, as these often inhibit crystallization.[5]
-
Trituration: Try rubbing or stirring the oil with a suitable non-solvent, like ether or cold ethanol, which may induce crystallization.[4]
-
Washing: Wash the oily product with aqueous sodium bicarbonate and/or sodium metabisulfite to remove unreacted acidic or aldehydic starting materials.[4]
-
If still an oil: If the purified product remains an oil, it is likely due to its intrinsic physical properties. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[5]
Q3: How do I choose the best solvent for recrystallizing my this compound?
A3: The ideal solvent should dissolve the this compound well when hot but poorly at room temperature, while impurities remain either fully soluble or insoluble at all temperatures.[5]
-
Ethanol (95%) is a very common and effective solvent for recrystallizing many chalcones.[6][7]
-
Solvent testing: It is highly recommended to test a small amount of the crude product with various solvents (e.g., ethanol, methanol, ethyl acetate, hexane/ethyl acetate mixtures) in a test tube to find the optimal one.[5]
-
Low Melting Point: For chalcones with low melting points (e.g., 55-57 °C), ensure the recrystallization temperature does not exceed the melting point to prevent oiling out.[3]
Q4: My spots on the TLC plate are not separating well. What can I do?
A4: Poor separation on a TLC plate indicates that the chosen solvent system (mobile phase) is not optimal for differentiating between the components in your mixture.[8]
-
Adjust Polarity: Systematically test different ratios of your solvents. For a common system like hexane/ethyl acetate, try ratios such as 9:1, 8:2, and 7:3 to find the best separation.[8]
-
Change Solvent System: If adjusting ratios doesn't work, try a completely different solvent system. For example, substituting ethyl acetate with dichloromethane can alter the specific interactions and improve separation.[8]
-
Reverse-Phase TLC: For very challenging separations, consider using a reversed-phase (C18) silica plate where the separation mechanism is based on non-polar interactions.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during purification.
Problem 1: Unreacted Starting Materials Remain After Reaction
-
Issue: TLC analysis of the crude product shows spots corresponding to the starting benzaldehyde and/or acetophenone.
-
Cause: The reaction may not have gone to completion, or the starting materials have polarities very close to the product, making separation difficult. Acetophenone, in particular, can co-elute with the this compound in some solvent systems.[1]
-
Solution:
-
Column Chromatography: This is the most effective method. Use a solvent system that provides good separation on a TLC plate, aiming for an Rf value of 0.3-0.5 for the this compound.[5] A gradient elution may be necessary.
-
Washing: For unreacted 2-hydroxy acetophenone, which is phenolic, washing the crude product with 10% NaOH can help remove it by forming a water-soluble salt.[10]
-
Recrystallization: A carefully chosen solvent may leave the starting materials in the mother liquor.[6]
-
Problem 2: Product "Oils Out" During Recrystallization
-
Issue: Upon cooling the recrystallization solution, the product separates as an oil instead of forming crystals.
-
Cause: This is often due to impurities, a supersaturated solution cooling too quickly, or the boiling point of the solvent being higher than the melting point of the this compound.
-
Solution:
-
Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce saturation.
-
Allow the solution to cool very slowly. Insulate the flask to encourage the formation of well-defined crystals.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Add a seed crystal of the pure product if available.
-
If these steps fail, purify the material by column chromatography before attempting recrystallization again.[4]
-
Problem 3: Multiple Spots on TLC After Purification by Column Chromatography
-
Issue: TLC analysis of the combined "pure" fractions from a column still shows the presence of impurities.
-
Cause: The polarity of the eluent may not have been optimal, leading to co-elution of impurities with the desired product.
-
Solution:
-
Re-run the column: Use a less polar solvent system to improve the separation between the this compound and the closely eluting impurities.[5]
-
Preparative TLC: For small quantities of material, preparative TLC can be used to achieve a higher degree of separation.[11]
-
Second Purification: If impurities persist, a subsequent recrystallization of the column-purified product is often effective.
-
Data Presentation: TLC Solvent Systems
The choice of solvent system is critical for successful monitoring and purification. The following table summarizes common solvent systems for this compound analysis by TLC on silica gel.
| Solvent System Components | Typical Ratio (v/v) | Target Rf Range for this compound | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | 0.3 - 0.5 | Excellent starting point for many chalcones. Adjust ratio based on polarity.[6][8] |
| Dichloromethane / Methanol | 95:5 | 0.3 - 0.5 | Suitable for more polar this compound derivatives.[8] |
| Chloroform / Ethyl Acetate | 19:1 | Variable | Used in preparative TLC for separating closely related compounds.[11] |
| Dichloromethane (100%) | Variable | Variable | Can be used for monitoring Wittig reactions.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for purifying a solid crude this compound.
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent (e.g., 95% ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals upon cooling.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution has significant color from impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of a crude this compound mixture using silica gel column chromatography.
-
TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate eluent system. The ideal eluent should provide good separation and result in an Rf value of approximately 0.3-0.5 for the desired this compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica to protect the surface.[12]
-
Sample Loading (Dry Loading Recommended): Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[12]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.[12]
-
Fraction Analysis: Spot every few fractions onto a TLC plate alongside the original crude mixture. Develop the plate and visualize the spots (e.g., under a UV lamp at 254 nm, as most chalcones are UV-active).[8][12]
-
Combine and Evaporate: Combine the fractions that contain the pure this compound, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified product.[12]
Visualizations
Caption: General workflow for the purification of crude this compound products.
Caption: Troubleshooting guide for when a this compound oils out during recrystallization.
References
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
- 12. benchchem.com [benchchem.com]
preventing Michael addition side reaction in chalcone synthesis
Technical Support Center: Chalcone Synthesis
Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of chalcones, with a specific focus on preventing the common Michael addition side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Michael addition side reaction in this compound synthesis?
A1: The Michael addition is a common side reaction during the base-catalyzed synthesis of chalcones (Claisen-Schmidt condensation). In this reaction, an enolate, typically from the starting ketone (e.g., acetophenone), acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated this compound product. This 1,4-addition leads to the formation of a Michael adduct, which is an undesired by-product that can reduce the overall yield of the target this compound.
Q2: What are the primary factors that promote the Michael addition side reaction?
A2: Several factors can contribute to the formation of the Michael adduct:
-
Strong Bases: The use of strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), increases the concentration of the enolate, which can then act as a Michael donor.[1]
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the Michael addition to occur.[2][3]
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods after the this compound has formed can increase the likelihood of the subsequent Michael addition.
-
Stoichiometry: An excess of the enolizable ketone can lead to a higher concentration of the nucleophilic enolate, promoting the side reaction.[4]
Q3: How can I minimize or prevent the Michael addition side reaction?
A3: Several strategies can be employed to suppress the Michael addition side reaction:
-
Choice of Base: Using milder bases can be effective.[5] Alternatively, employing a stoichiometric amount of a strong base that is consumed during the reaction can limit its availability to catalyze the subsequent Michael addition.[6]
-
Temperature Control: Running the reaction at lower temperatures, such as in an ice bath, can significantly reduce the rate of the Michael addition.[4][5]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction once the this compound formation is complete, thereby preventing the subsequent side reaction.[7]
-
Stoichiometry Control: Using a slight excess of the non-enolizable aldehyde can help to ensure that the ketone is the limiting reagent, reducing the concentration of the enolate available for the Michael addition.[4]
-
Alternative Synthetic Routes: In some cases, switching to a different synthetic methodology, such as a Wittig reaction, can completely avoid the conditions that lead to the Michael addition.[8][9]
Q4: Can the choice of solvent influence the Michael addition side reaction?
A4: Yes, the solvent can play a role. For instance, performing the Claisen-Schmidt condensation in a micellar medium, such as with the nonionic surfactant Tween 80, has been shown to protect the newly formed this compound within the micelle, thereby preventing the enolate from attacking it and avoiding the Michael addition.[10] In contrast, using a cationic surfactant like CTAB can actually promote the Michael addition.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant amount of a higher molecular weight by-product is observed. | The Michael addition side reaction is occurring. | - Lower the reaction temperature.[4][5] - Use a milder base or a stoichiometric amount of a strong base.[5][6] - Carefully monitor the reaction and stop it once the starting materials are consumed.[7] - Adjust the stoichiometry to use a slight excess of the aldehyde.[4] |
| Low yield of the desired this compound. | In addition to the Michael addition, other side reactions like self-condensation of the ketone or the Cannizzaro reaction of the aldehyde may be occurring.[11][12] | - For self-condensation, ensure the aldehyde is sufficiently reactive.[11] - To avoid the Cannizzaro reaction, use milder basic conditions and add the base slowly.[12] |
| Difficulty in purifying the this compound from the by-products. | The Michael adduct may have a similar polarity to the this compound, making separation by column chromatography challenging.[4] | - Optimize the solvent system for column chromatography.[4] - Attempt recrystallization from different solvent systems to selectively crystallize the desired product.[4] |
Experimental Protocols
Protocol 1: Standard Claisen-Schmidt Condensation with Minimized Michael Addition
This protocol is a standard procedure for the synthesis of chalcones, with modifications to minimize the Michael addition side reaction.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (20 mL)
-
10% Sodium hydroxide solution (5 mL)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over a period of 15-20 minutes.
-
Continue stirring the reaction mixture in the ice bath and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours, indicated by the disappearance of the starting materials), pour the reaction mixture into ice-cold water (100 mL).
-
Acidify the mixture with dilute HCl to precipitate the crude this compound.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Protocol 2: Wittig Reaction for this compound Synthesis (Alternative to Claisen-Schmidt)
This method avoids the basic conditions that can lead to the Michael addition.[8][9]
Materials:
-
(Benzoylmethylene)triphenylphosphorane (ylide) (11 mmol)
-
Substituted benzaldehyde (10 mmol)
-
Water (20 mL)
-
Stirring apparatus
Procedure:
-
Suspend (benzoylmethylene)triphenylphosphorane (11 mmol) and the substituted benzaldehyde (10 mmol) in water (20 mL) in a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide by-product.[8]
Reaction Pathway Diagram
Caption: this compound synthesis via Claisen-Schmidt condensation and the competing Michael addition side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. ijarsct.co.in [ijarsct.co.in]
The Effect of Temperature on Chalcone Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in chalcone synthesis, optimizing reaction conditions is paramount to achieving high yields and purity. Temperature is a critical parameter that can significantly influence the outcome of the Claisen-Schmidt condensation, the most common method for synthesizing chalcones. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to temperature control in your experiments.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during this compound synthesis, with a focus on the role of temperature.
Q1: My this compound synthesis is resulting in a low yield. Could temperature be the cause?
A1: Yes, temperature is a crucial factor that can impact your yield. While some reactions proceed efficiently at room temperature, others may require heating to initiate or drive the reaction to completion. However, excessively high temperatures can promote side reactions, leading to a decrease in the desired product. It is advisable to conduct small-scale trials at different temperatures (e.g., room temperature, 40-50°C, and reflux) to determine the optimal condition for your specific substrates.[1]
Q2: I am observing significant impurities in my final product. How does temperature affect the purity of my this compound?
A2: Temperature plays a significant role in the purity of your synthesized this compound by influencing the rate of side reactions. Higher temperatures can lead to the formation of undesired byproducts, which will contaminate your final product. Common side reactions include:
-
Cannizzaro Reaction: This disproportionation reaction of the aldehyde starting material can be more prevalent at higher temperatures and with higher concentrations of the base catalyst.[1]
-
Michael Addition: The enolate of the acetophenone can react with the newly formed this compound in a Michael addition reaction. This is more likely to occur at higher temperatures and with a high concentration of the enolate.[1]
-
Self-Condensation of Ketone: Although less common with acetophenone, self-condensation can occur under certain conditions, which can be exacerbated by elevated temperatures.[1]
To minimize these impurities, it is crucial to maintain the recommended reaction temperature and avoid excessive heating.
Q3: My Thin Layer Chromatography (TLC) analysis shows multiple spots after the reaction. What could be the issue?
A3: Multiple spots on your TLC plate indicate the presence of unreacted starting materials and/or side products. As mentioned previously, improper temperature control can lead to the formation of various byproducts. To troubleshoot this, consider the following:
-
Optimize Temperature: If you are running the reaction at an elevated temperature, try lowering it to see if the formation of side products is reduced. Conversely, if the reaction is sluggish at room temperature, gentle heating might be necessary, but monitor the reaction closely by TLC to avoid the formation of new impurities.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the degradation of the product or the formation of other impurities. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.[2]
Q4: I am having difficulty purifying my crude this compound. What are the best practices for improving purity?
A4: Recrystallization is a common and effective method for purifying crude chalcones. The choice of solvent is critical for successful recrystallization. Ethanol is a widely used solvent for this purpose. The ideal solvent should dissolve the crude product well at its boiling point but poorly at low temperatures. For mixtures with significant impurities, column chromatography is the preferred method.
Quantitative Data: Effect of Temperature on this compound Yield
The following table summarizes quantitative data from a study on the effect of temperature on the yield of a specific this compound synthesis (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one).
| Temperature (°C) | Average Yield (%) |
| 20 | 85 ± 2 |
| 30 | 85 ± 2 |
| 40 | 85 ± 2 |
| 50 | 85 ± 2 |
| 60 | 85 ± 2 |
Source: Adapted from a study on the green synthesis of this compound.[1]
In this particular study, there was no significant change in the product yield at different temperatures. However, it is important to note that the optimal temperature can vary significantly depending on the specific reactants and catalysts used.[3] Another study observed that for the synthesis of 3,4-dihydroxythis compound and 3,4,2',4'-tetrahydroxythis compound, the optimal reaction temperatures were 70 °C and 80 °C, respectively.
Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis
This protocol provides a general methodology for the synthesis of chalcones via the Claisen-Schmidt condensation. Temperature is a key variable that should be optimized for each specific reaction.
Materials:
-
Substituted or unsubstituted benzaldehyde (1 mmol)
-
Substituted or unsubstituted acetophenone (1 mmol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (as a 10% aqueous solution)
-
Ethanol
-
Stirring apparatus
-
Round-bottom flask
-
Apparatus for heating and cooling (e.g., water bath, ice bath)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the benzaldehyde (1 mmol) and acetophenone (1 mmol) in ethanol (10-15 mL).
-
Catalyst Addition: While stirring the solution at the desired temperature (e.g., room temperature or a specific heated temperature), slowly add the aqueous solution of NaOH or KOH dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at the chosen temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation and Filtration: Acidify the mixture with dilute HCl to precipitate the crude this compound. Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
Visualizing the Workflow
To better understand the experimental process and the logical relationships involved in optimizing this compound synthesis, the following diagrams are provided.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield/purity.
References
overcoming poor solubility of reactants in chalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with poor reactant solubility during chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor reactant solubility in this compound synthesis?
Poor reactant solubility in the Claisen-Schmidt condensation for this compound synthesis is a frequent issue, often stemming from the inherent physical properties of the starting materials. Substituted benzaldehydes and acetophenones, particularly those with non-polar functional groups or large aromatic systems, may exhibit limited solubility in commonly used polar protic solvents like ethanol. This can lead to a heterogeneous reaction mixture, resulting in slow and incomplete reactions, and ultimately, low yields of the desired this compound product.[1][2]
Q2: How does poor solubility impact the yield and purity of my this compound product?
When reactants are not fully dissolved, the reaction becomes diffusion-controlled, significantly slowing down the reaction rate.[2] This can lead to incomplete conversion of starting materials and the formation of side products. For instance, the base catalyst may promote self-condensation of the ketone or the Cannizzaro reaction of the aldehyde if the desired intermolecular reaction is hindered by poor solubility.[2] Consequently, the final product may be contaminated with unreacted starting materials and various byproducts, complicating purification and reducing the overall yield.
Q3: Are there alternatives to the traditional solvent-based Claisen-Schmidt condensation?
Yes, several green chemistry approaches have been developed to overcome the limitations of traditional solvent-based methods, including poor solubility. These include:
-
Solvent-free grinding: This method involves the direct grinding of solid reactants with a solid base, eliminating the need for a solvent altogether.[3][4]
-
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates and is often performed under solvent-free or minimal solvent conditions.[5][6]
-
Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance mass transfer and provide the activation energy for the reaction, often leading to higher yields in shorter reaction times.[7][8]
These alternative methods are not only effective in addressing solubility issues but are also more environmentally friendly.[4]
Troubleshooting Guide: Overcoming Poor Reactant Solubility
This guide provides a systematic approach to troubleshooting and resolving issues related to poor reactant solubility in this compound synthesis.
Problem: Low or no product yield, with starting materials largely undissolved in the reaction mixture.
Below is a troubleshooting workflow to guide you through potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [ri.conicet.gov.ar]
- 8. Ultrasound-assisted synthesis of novel this compound, heterothis compound and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Structure of Synthesized Chalcone Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chalcone derivatives, rigorous structural validation is a critical step to ensure the integrity of their compounds and the reliability of subsequent biological evaluations. This guide provides a comparative overview of the key analytical techniques employed for this purpose, supported by experimental data and detailed protocols.
Spectroscopic Techniques for Structural Elucidation
The primary methods for confirming the chemical structure of synthesized chalcones are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For unambiguous determination of the three-dimensional structure, Single-Crystal X-ray Diffraction is the gold standard.
¹H and ¹³C NMR are indispensable tools for elucidating the carbon-hydrogen framework of this compound derivatives. The chemical shifts and coupling constants provide a wealth of information about the molecular structure, including the stereochemistry of the α,β-unsaturated ketone system.
Comparative ¹H and ¹³C NMR Data for Substituted Chalcones
The electronic nature of substituents on the aromatic rings significantly influences the chemical shifts of the vinylic protons (H-α and H-β) and the carbonyl carbon. The following table summarizes typical chemical shift ranges for chalcones bearing electron-donating groups (EDG) and electron-withdrawing groups (EWG).
| Atom | Substituent Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| H-α | EDG on Ring B | 7.15–7.80 | 116–128 |
| EWG on Ring B | 7.40–8.20 | 120–130 | |
| H-β | EDG on Ring B | 7.45–8.00 | 137–145 |
| EWG on Ring B | 7.60–8.30 | 140–150 | |
| C=O | EDG on Ring A | 187–192 | 187–192 |
| EWG on Ring A | 190–197 | 190–197 |
Note: Chemical shifts are typically recorded in CDCl₃ or DMSO-d₆. The coupling constant (J) between H-α and H-β is a key indicator of stereochemistry. A J value of 15-16 Hz is characteristic of the more stable trans isomer, while a smaller J value (around 8 Hz) would indicate the cis isomer.[1]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of synthesized chalcones, further confirming their identity. The fragmentation patterns are often predictable and provide valuable structural information.
Comparative Mass Spectrometry Fragmentation of this compound Derivatives
The fragmentation of chalcones under mass spectrometry is influenced by the substituents on the aromatic rings. Common fragmentation pathways include the loss of the phenyl group from either the A or B ring, as well as the loss of a CO molecule.[2]
| Substituent Position | Characteristic Fragmentation Pathway | Resulting Fragment Ions |
| Unsubstituted | Loss of phenyl group (Ring A or B) | [M-C₆H₅]⁺ |
| Loss of CO | [M-CO]⁺ | |
| 2-position on Ring A | Loss of the substituted styryl radical | [M-ArCH=CH]⁺ |
| 3, 4, or 5-position on Ring A | Loss of a phenyl radical | [M-C₆H₅]⁺ |
| Nitro-substituted | Suppressed CO loss, characteristic ion at m/z 130 | [C₉H₆O]⁺ |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 200 ppm is appropriate.
-
2D NMR: For complex structures, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.[3]
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for chalcones.[2]
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion peak ([M+H]⁺ or [M]⁺˙).
-
Tandem MS (MS/MS): To study fragmentation patterns, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and characteristic fragment ions, comparing them to expected values.
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[4][5][6][7]
-
Crystal Mounting: Select a well-formed, single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[5][6]
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate three-dimensional structure.[6]
Visualizing the Validation Workflow and Signaling Pathways
Visual diagrams can effectively illustrate the logical flow of experiments and the biological context of the synthesized compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. basjsci.edu.iq [basjsci.edu.iq]
- 4. rigaku.com [rigaku.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Chalcone Synthesis Methods: Paving the Way for Efficient Drug Discovery
Chalcones, belonging to the flavonoid family, are crucial precursors in the synthesis of a wide range of biologically active compounds. Their therapeutic potential, which includes anti-inflammatory, anticancer, and antioxidant properties, has positioned their synthesis as a significant area of research. This guide provides an objective comparison of conventional and green methodologies for chalcone synthesis, supported by experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most effective and sustainable approach.
Performance Comparison: Conventional vs. Green Synthesis
The Claisen-Schmidt condensation is the traditional and most widely used method for synthesizing chalcones.[1][2] This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone in a polar solvent like ethanol.[3] While effective, this conventional method often suffers from long reaction times, moderate yields, and the generation of solvent waste.[3]
In recent years, green chemistry approaches have emerged as superior alternatives, offering significant improvements in efficiency and sustainability.[4] These methods, which include microwave-assisted synthesis, ultrasound irradiation, and solvent-free mechanochemical grinding, can dramatically reduce reaction times, often leading to higher yields and minimizing or eliminating the use of hazardous solvents.[1][3]
The following table summarizes a quantitative comparison of different synthesis methods for various this compound derivatives, highlighting the distinct advantages of green chemistry techniques.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional (Reflux) | KOH | Ethanol | Reflux | 10-40 h | 71-87 | [5] |
| Conventional (Stirring) | NaOH | Ethanol | Room Temp | 24 h | 61 | [6] |
| Microwave-Assisted | NaOH (40%) | - | 160-320 W | 1-5 min | 78-92 | [5][7] |
| Ultrasound-Assisted | NaOH | Ethanol/Water | Room Temp | 15 min | 70-93 | [8] |
| Mechanochemical (Grinding) | KOH | None (Solvent-free) | Room Temp | 15 min | 74-80 | [9] |
| Mechanochemical (Ball Milling) | - | Ethanol (100 µL) | Room Temp | 15-60 min | High | [1] |
Detailed Experimental Protocols
To facilitate the replication and adaptation of these methods in a laboratory setting, detailed methodologies for key synthesis techniques are provided below.
Conventional Method: Claisen-Schmidt Condensation
This protocol is a classic example of this compound synthesis.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic ketone (e.g., acetophenone)
-
Base (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the aromatic aldehyde and aromatic ketone in ethanol in a round-bottom flask.[10]
-
Slowly add an aqueous solution of the base (e.g., 40% NaOH) to the mixture while stirring.[7]
-
Continue stirring the reaction mixture at room temperature for several hours (typically 4-24 hours).[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.[10]
-
Filter the precipitated solid, wash with cold water, and dry.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[11]
Green Method 1: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Aromatic aldehyde
-
Aromatic ketone
-
Base (e.g., solid NaOH or KOH)
Procedure:
-
In a microwave-safe vessel, mix the aromatic aldehyde, aromatic ketone, and a catalytic amount of solid base.
-
Place the reaction vessel in a microwave reactor and irradiate at a specific power (e.g., 160-800 W) for a short duration (e.g., 1-5 minutes).[5][7]
-
After irradiation, allow the mixture to cool to room temperature.
-
Add crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize the solid to obtain the pure this compound.
Green Method 2: Ultrasound-Assisted Synthesis
This protocol employs ultrasonic waves to enhance the reaction rate.
Materials:
-
Aromatic aldehyde
-
Aromatic ketone
-
Base (e.g., NaOH)
-
Solvent (e.g., ethanol)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a flask, dissolve the aromatic aldehyde and aromatic ketone in ethanol.[8]
-
Add the base to the solution.
-
Place the flask in an ultrasonic water bath and irradiate for a specified time (e.g., 15 minutes).[8]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as described in the conventional method to isolate the pure this compound.[12]
Green Method 3: Solvent-Free Mechanochemical Grinding
This environmentally benign method eliminates the need for a solvent.
Materials:
-
Aromatic aldehyde
-
Aromatic ketone
-
Solid base (e.g., KOH or NaOH)
-
Mortar and pestle
Procedure:
-
Place the aromatic aldehyde, aromatic ketone, and solid base in a mortar.[11]
-
Grind the mixture vigorously with a pestle for a short period (e.g., 2-5 minutes).[3] A change in color or solidification of the mixture often indicates reaction completion.[3]
-
Add crushed ice and dilute HCl to the mortar to precipitate the product.
-
Filter the solid, wash with water, and recrystallize to obtain the pure this compound.[11]
Visualizing the Synthesis Workflow
To better understand the processes involved, the following diagram illustrates a generalized workflow for this compound synthesis, comparing the key stages of conventional and green methods.
Caption: Generalized workflow comparing conventional and green this compound synthesis.
The following diagram illustrates the logical relationship and key advantages of the different synthesis strategies.
Caption: Key features and comparison of this compound synthesis strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. rjpn.org [rjpn.org]
- 5. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]
- 9. pubs.aip.org [pubs.aip.org]
- 10. youtube.com [youtube.com]
- 11. propulsiontechjournal.com [propulsiontechjournal.com]
- 12. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
A Comparative Guide to the Biological Activity of Chalcone and Its Derivatives
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry.[1][2] As open-chain flavonoids and precursors for all flavonoids and isoflavonoids, these molecules are abundant in various edible and medicinal plants.[1][2][3] The simple and versatile chemical structure of chalcones, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, allows for extensive synthetic modification, leading to a wide spectrum of pharmacological activities.[1][2][4][5] This guide provides a comparative overview of the primary biological activities of chalcone and its derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
General Structure of this compound
The fundamental structure of a this compound consists of two aromatic rings (Ring A and Ring B) joined by a three-carbon α,β-unsaturated carbonyl system. Modifications to these rings with various substituents significantly influence the compound's biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
Chalcone Derivatives Emerge as Promising Alternatives in the Fight Against Bacterial Resistance
A comprehensive analysis of experimental data reveals that novel chalcone derivatives demonstrate significant antibacterial activity, often comparable or superior to standard antibiotics, positioning them as a viable area for future antimicrobial drug development.
Researchers, scientists, and drug development professionals are increasingly turning their attention to this compound derivatives as a potential solution to the growing crisis of antibiotic resistance. These compounds, belonging to the flavonoid family, are showcasing potent antibacterial effects against a broad spectrum of both Gram-positive and Gram-negative bacteria, including notoriously resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This guide provides an objective comparison of the antibacterial performance of various this compound derivatives against standard antibiotics, supported by experimental data and detailed methodologies.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[4][5] The data presented below summarizes the MIC values of several recently synthesized this compound derivatives compared to conventional antibiotics against a panel of clinically relevant bacteria.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | |||
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [6] |
| Staphylococcus aureus | 125 | [6] | |
| Escherichia coli | 250 | [6] | |
| Pseudomonas aeruginosa | 125 | [6] | |
| Cationic this compound Derivative 5a | Staphylococcus aureus | 1 | [2] |
| MRSA | 0.5 | [2] | |
| Cationic this compound Derivative 5g | Staphylococcus aureus | 0.5 | [2] |
| MRSA | 0.25 | [2] | |
| This compound Derivative 5u (with two diphenyl ether moieties) | Staphylococcus aureus | 25.23 µM | [7] |
| Escherichia coli | 33.63 µM | [7] | |
| Salmonella | 33.63 µM | [7] | |
| Pseudomonas aeruginosa | 33.63 µM | [7] | |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | MRSA | 25-50 | [8] |
| Standard Antibiotics | |||
| Ampicillin | Bacillus subtilis | 62.5 | [6] |
| Ciprofloxacin | Salmonella | - | [7] |
| Pseudomonas aeruginosa | - | [7] | |
| Gentamicin | Salmonella | - | [7] |
| Pseudomonas aeruginosa | - | [7] | |
| Oxacillin | MRSA (isolated) | 256 | [1] |
| Vancomycin | MRSA (isolated) | 64 | [1] |
Note: The MIC values for some standard antibiotics were not explicitly provided in the comparative studies but the this compound derivatives were reported to have superior or comparable activity.
Deciphering the Action: Experimental Protocols
The evaluation of the antibacterial potential of this compound derivatives and their comparison with standard antibiotics involves a series of well-defined experimental protocols. The following methodologies are central to the findings presented in this guide.
Synthesis of this compound Derivatives
A cornerstone of this research is the chemical synthesis of novel this compound analogues. The most common method employed is the Claisen-Schmidt condensation reaction .[1][9] This reaction typically involves the base-catalyzed condensation of a substituted benzaldehyde with an appropriate aryl methyl ketone. The reaction progress is monitored by thin-layer chromatography (TLC), and the final products are purified by recrystallization.[1] The structural confirmation of the synthesized chalcones is achieved through spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][7][10]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a critical measure of a compound's antibacterial potency. The broth microdilution method is a widely accepted and frequently used technique for determining MIC values.[1][6][11]
Experimental Workflow for MIC Determination
References
- 1. Synthesis and Antibacterial Activity of Some Heterocyclic this compound Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial evaluation of novel cationic this compound derivatives possessing broad spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. idstewardship.com [idstewardship.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new this compound linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antioxidant Activity of Chalcone Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant performance of various chalcone analogues, supported by experimental data from recent scientific literature. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are precursors to flavonoids and have attracted significant interest for their diverse pharmacological properties, including potent antioxidant effects.[1][2] Their antioxidant capacity is often attributed to the presence of hydroxyl and methoxy groups, which can scavenge reactive oxygen species (ROS).[3] This guide summarizes quantitative data, details common experimental protocols, and visualizes key pathways and workflows to aid in the research and development of this compound-based antioxidant agents.
Data Presentation: Comparative Antioxidant Activity
The antioxidant potential of this compound analogues is typically quantified by their IC50 value, which represents the concentration required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates higher antioxidant potency.[4] The following table summarizes the IC50 values for various this compound analogues from several key in vitro assays.
| Compound/Analogue | Assay | IC50 Value | Standard & IC50 | Source |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 µg/mL | Ascorbic Acid (2.17 µg/mL) | [5] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 µg/mL | Ascorbic Acid (2.17 µg/mL) | [5] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 8.22 µg/mL | Ascorbic Acid (2.17 µg/mL) | [5] |
| This compound Analogue "C7" | DPPH | 0.255 mM | Vitamin C (0.241 mM) | [6] |
| This compound Analogue "C7" | Hydroxyl Radical (OH·) | 0.441 mM | Vitamin C (0.442 mM) | [6] |
| This compound Analogue "JVF3" | DPPH | 61.4 µM | Ascorbic Acid (54.08 µM) | [7] |
| Series of 18 this compound/Bis-Chalcone Analogues | DPPH | 0.58 - 1.72 µM | Ascorbic Acid (0.5 µM) | [8] |
| Series of 18 this compound/Bis-Chalcone Analogues | ABTS | 0.49 - 1.48 µM | Ascorbic Acid (0.46 µM) | [8] |
Signaling Pathways and Experimental Workflows
Chalcones can exert their antioxidant effects through direct radical scavenging or by modulating cellular antioxidant pathways.[9] The following diagrams illustrate a key signaling pathway and a typical experimental workflow for assessing antioxidant activity.
References
- 1. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. The Synthesis and Evaluation of Novel Hydroxyl Substituted this compound Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcea.org [ijcea.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of this compound analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to Chalcones in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a primary mechanism behind MDR, as these transporters actively efflux chemotherapeutic drugs from cancer cells. Chalcones, a class of naturally occurring and synthetic compounds, have emerged as promising agents to reverse MDR. This guide provides a comparative evaluation of the MDR reversal effects of different chalcone derivatives, supported by experimental data and detailed protocols to aid in your research and development efforts.
Comparative Efficacy of this compound Derivatives in MDR Reversal
The ability of chalcones to reverse MDR is typically evaluated by their capacity to increase the intracellular concentration of chemotherapeutic drugs and re-sensitize resistant cancer cells. Key parameters for comparison include the half-maximal inhibitory concentration (IC50) for cytotoxicity and the reversal fold (RF) or fluorescent activity ratio (FAR), which quantify the extent of MDR reversal.
Below is a summary of the MDR reversal activity of selected this compound derivatives from various studies.
| This compound Derivative | Cancer Cell Line | Chemotherapeutic Agent | IC50 (µM) of this compound | Reversal Fold / FAR | Key Findings |
| Compound 10 [1] | Mouse lymphoma (L5178Y) | Doxorubicin | ~0.4 µg/mL (antiproliferative) | FAR: 56.1 (at 0.4 µg/mL) | Stronger revertant than verapamil.[1] |
| Compound 14 [1] | Mouse lymphoma (L5178Y) | Doxorubicin | Not specified | Additive effect with doxorubicin | Exhibited an additive effect in combination with doxorubicin.[1] |
| This compound 7 (p-chloro on ring B) [2] | Mouse lymphoma (L5178Y) | Epirubicin | 0.14 µg/mL (antiproliferative) | Marked increase in drug accumulation | Most effective in MDR reversal among the tested series, displaying synergistic properties with epirubicin.[2] |
| Chalcones 2, 3, 5 [2] | Mouse lymphoma (L5178Y) | Not specified | 0.19, 0.19, 0.29 µg/mL (antiproliferative) | Effective inhibitors of rhodamine-123 efflux | Showed strong antiproliferative effects.[2] |
| C49 [3] | MCF-7/DOX (Doxorubicin-resistant breast cancer) | Doxorubicin | 65.69 ± 8.11 µmol/L | Not specified | Inhibited P-gp expression and repressed the PI3K/Akt signaling pathway.[3] |
Experimental Protocols
Accurate and reproducible experimental design is critical for evaluating the MDR reversal potential of chalcones. Provided below are detailed methodologies for key assays.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50) and assesses the cytotoxicity of the this compound alone and in combination with a chemotherapeutic agent.
Materials:
-
96-well plates
-
Cancer cells (both drug-sensitive and drug-resistant lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives and chemotherapeutic drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative alone, the chemotherapeutic agent alone, or a combination of both. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined by plotting the percentage of viability against the drug concentration.
Drug Accumulation Assay (Rhodamine 123 Assay)
This assay measures the ability of a compound to inhibit the efflux function of P-gp, leading to the intracellular accumulation of a fluorescent substrate like Rhodamine 123.
Materials:
-
Drug-resistant cancer cells overexpressing P-gp
-
Rhodamine 123 (a P-gp substrate)
-
This compound derivatives
-
Positive control (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer.
-
Compound Incubation: Pre-incubate the cells with the this compound derivative or positive control at a specific concentration for 30-60 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 5 µM and incubate for another 30-60 minutes at 37°C, protected from light.[4]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: The increase in mean fluorescence intensity in treated cells compared to untreated cells indicates the inhibition of P-gp-mediated efflux. The reversal fold can be calculated as the ratio of fluorescence intensity in the presence and absence of the inhibitor.
P-glycoprotein Expression Analysis (Western Blotting)
This technique is used to determine whether the this compound derivative affects the protein expression level of P-gp.
Materials:
-
Drug-resistant cancer cells
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp (e.g., C219)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for a specified time (e.g., 24, 48 hours).[3] Lyse the cells using a lysis buffer to extract total proteins.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize it to the loading control to determine the relative P-gp expression levels.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms by which chalcones reverse MDR is crucial for rational drug design. Many chalcones have been found to modulate signaling pathways that regulate the expression and function of ABC transporters.
PI3K/Akt Signaling Pathway in MDR
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and drug resistance.[5][6][7] Activation of this pathway can lead to increased expression of P-gp and inhibition of apoptosis, contributing to MDR.[5][6] Some chalcones exert their MDR reversal effects by inhibiting the PI3K/Akt pathway.[3]
Caption: PI3K/Akt pathway in MDR and this compound inhibition.
Experimental Workflow for Evaluating MDR Reversal
A systematic workflow is essential for the comprehensive evaluation of this compound derivatives as MDR reversal agents.
Caption: Workflow for evaluating this compound MDR reversal.
This guide provides a foundational understanding and practical framework for researchers investigating the potential of chalcones to combat multidrug resistance in cancer. The presented data and protocols should serve as a valuable resource for designing and conducting further studies in this promising area of drug discovery.
References
- 1. Comparative Study on the MDR Reversal Effects of Selected Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDR-reversal activity of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A New this compound Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression [frontiersin.org]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chalcones and Other Flavonoids in Oncology Research
For Immediate Publication
A comprehensive review of current cancer research reveals distinct and overlapping anticancer properties between chalcones and other classes of flavonoids, such as flavonols and flavones. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.
Chalcones, characterized by their unique open-chain α,β-unsaturated carbonyl system, often exhibit potent cytotoxic effects against a variety of cancer cell lines.[1] In direct comparative studies, chalcones have demonstrated greater efficacy than their corresponding flavonoid counterparts with similar substitutions. For instance, selected chalcones showed significant inhibition of growth in Ishikawa, MCF-7, and MDA-MB-231 cancer cells, with IC50 values ranging from 1–6 μg/mL, while similarly substituted flavonoids had no observable inhibitory effect.[1]
Other flavonoids, such as the flavonols quercetin and kaempferol, also exhibit well-documented anticancer properties, often through the modulation of key signaling pathways involved in cell proliferation and apoptosis.[2][3] However, the structural flexibility of the chalcone scaffold allows for a wide range of synthetic modifications, leading to the development of derivatives with enhanced potency and selectivity.[4][5]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative chalcones and other flavonoids across various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | This compound-Coumarin Hybrid (40) | Liver (HEPG2) | 0.65 - 2.02 | [6] |
| This compound-Coumarin Hybrid (40) | Leukemia (K562) | 0.65 - 2.02 | [6] | |
| This compound-Coumarin Hybrid (38) | Colon (HCT116) | 3.6 | [6] | |
| Prenylated this compound (13) | Breast (MCF-7) | 3.30 | [7] | |
| Bis-Chalcone (5b) | Breast (MCF-7) | 4.05 | [4] | |
| Prenylated this compound (12) | Breast (MCF-7) | 4.19 | [7] | |
| This compound-Coumarin Hybrid (39) | Cervical (HeLa) | 4.7 | [6] | |
| Bis-Chalcone (5a) | Breast (MCF-7) | 7.87 | [4] | |
| Bis-Chalcone (9a) | Colon (HCT116) | 17.14 | [4] | |
| Bis-Chalcone (5a) | Colon (HCT116) | 18.10 | [4] | |
| Bis-Chalcone (5a) | Lung (A549) | 41.99 | [4] | |
| Flavonol | Quercetin | Colon (HCT116) | >200 (at 24h) | |
| Kaempferol | Colon (HCT116) | Varies | ||
| Flavone | Apigenin | Prostate (LNCaP, PC-3) | 1-40 | |
| Isoflavone | Daidzein | Breast (MCF-7) | 11.87 | [5] |
Key Experimental Protocols
Objective evaluation of the anticancer properties of chalcones and other flavonoids relies on standardized experimental protocols. Below are detailed methodologies for key assays.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (chalcones or other flavonoids) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of chalcones or other flavonoids for a specified time. Include both negative (vehicle-treated) and positive controls for apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the cell pellet with cold 1X PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways, such as PI3K/Akt and MAPK, to elucidate the mechanism of action of the test compounds.
Protocol:
-
Cell Lysis: After treatment with chalcones or other flavonoids, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Modulation of Key Signaling Pathways
Both chalcones and other flavonoids exert their anticancer effects by modulating critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are common targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[8] Flavonoids like quercetin have been shown to inhibit this pathway, leading to decreased cancer cell survival.[9] Chalcones can also potently inhibit the PI3K/Akt/mTOR pathway.[5] For instance, the this compound xanthohumol has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR in gastric cancer cells.[5]
Caption: PI3K/Akt pathway inhibition by chalcones and other flavonoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is critical in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth, differentiation, and stress responses.[10] Both chalcones and other flavonoids have been shown to modulate MAPK signaling.[9][10] For example, licothis compound A, a this compound, can activate the JNK and p38 pathways, leading to apoptosis.[4] In contrast, some flavonols can inhibit ERK phosphorylation.[10] The differential modulation of these pathways contributes to the specific anticancer effects of each compound class.
Caption: Differential modulation of the MAPK pathway by flavonoids.
Conclusion
Both chalcones and other flavonoids represent promising classes of natural compounds for cancer research and drug development.[1][5] Comparative studies suggest that the open-chain structure of chalcones may confer a cytotoxic advantage over the cyclic structures of other flavonoids in certain cancer cell lines.[1] However, the anticancer activity is highly dependent on the specific chemical substitutions and the cancer type being investigated. The continued exploration of these compounds, guided by the standardized experimental protocols and mechanistic studies outlined in this guide, will be crucial for the development of novel and effective cancer therapies.
References
- 1. Functional evaluation of synthetic flavonoids and chalcones for potential antiviral and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACG Publications - Combination of Quercetin and Kaempferol Enhances in Vitro Cytotoxicity on Human Colon Cancer (HCT-116) Cells [acgpubs.org]
- 3. Anticancer Potential of Selected Flavonols: Fisetin, Kaempferol, and Quercetin on Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Secrets of Novel Chalcones: A Comparative Guide
For Immediate Release
A detailed comparative analysis of novel chalcone derivatives showcases their potent anti-inflammatory activity, offering promising avenues for future drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anti-inflammatory mechanisms of these compounds, supported by experimental data and detailed protocols.
Chalcones, a class of natural and synthetic compounds, have long been recognized for their diverse biological activities. Recent research has increasingly focused on their anti-inflammatory properties, revealing their ability to modulate key signaling pathways involved in the inflammatory response. This guide delves into the mechanisms of action of several novel chalcones, comparing their efficacy with established anti-inflammatory agents and providing the necessary tools for researchers to conduct their own investigations.
Comparative Efficacy of Novel Chalcones
The anti-inflammatory potential of novel this compound derivatives has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chalcones against key inflammatory targets, providing a clear comparison of their potency.
| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Licothis compound A | Nitric Oxide (NO) Production | RAW 264.7 | 3.35 | [1] |
| Synthetic this compound 2 | Nitric Oxide (NO) Production | RAW 264.7 | 8.84 | [1] |
| Compound 1 (a 2'-hydroxythis compound) | β-glucuronidase Release | Rat Neutrophils | 1.6 ± 0.2 | [2] |
| Compound 1 (a 2'-hydroxythis compound) | Lysozyme Release | Rat Neutrophils | 1.4 ± 0.2 | [2] |
| Compound 11 (a 2',5'-dialkoxythis compound) | Nitric Oxide (NO) Formation | N9 Microglial Cells | 0.7 ± 0.06 | [2] |
| Pyranothis compound 6b | TNF-α induced NF-κB inhibition | HEK293T | 0.29 | [3] |
| (E)-1-(2-(decyloxy)-6-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | LPS induced NF-κB inhibition | RAW 264.7 | 2.7 | [4] |
| (E)-1-(2-hydroxy-6-(tetradecyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | LPS induced NF-κB inhibition | RAW 264.7 | 4.2 | [4] |
Key Anti-Inflammatory Mechanisms of Chalcones
Chalcones exert their anti-inflammatory effects by targeting multiple signaling pathways. The primary mechanisms identified include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many this compound derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5]
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) into their active forms. Several this compound derivatives have been identified as potent inhibitors of NLRP3 inflammasome activation.[6][7]
Experimental Protocols
To facilitate further research and validation of the anti-inflammatory properties of novel chalcones, detailed protocols for key in vitro assays are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of chalcones on NO production in macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[8]
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[8]
-
NO Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[8]
-
Mix 100 µL of the cell culture medium with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To determine the effect of chalcones on the expression and phosphorylation of key proteins in the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in the NO production assay.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to this compound treatment.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[11]
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with chalcones for 1 hour, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[11]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[12]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the stimulated control.[11]
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
Objective: To quantify the inhibitory effect of chalcones on IL-1β secretion, a key marker of NLRP3 inflammasome activation.
Methodology:
-
Cell Priming: Prime cells (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[7]
-
Treatment: Treat the primed cells with this compound derivatives for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.[7]
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-1β ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[6][13]
-
Data Analysis: Determine the percentage of IL-1β inhibition compared to the activated control.
This comprehensive guide provides a solid foundation for researchers to explore the anti-inflammatory potential of novel chalcones. The presented data and detailed protocols are intended to accelerate the discovery and development of new therapeutic agents for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyranothis compound derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
validation of chalcone's inhibitory activity on specific enzymes
Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their characteristic 1,3-diphenyl-2-propen-1-one backbone serves as a versatile scaffold for the development of potent enzyme inhibitors. This guide provides a comparative analysis of the inhibitory activity of various chalcone derivatives on key enzymes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Inhibitory Activity on Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing cognitive disorders such as Alzheimer's disease.[1] Numerous this compound derivatives have demonstrated significant AChE inhibitory activity.
Table 1: Inhibitory Activity of this compound Derivatives against Acetylcholinesterase (AChE)
| This compound Derivative | IC50 Value (µM) | Reference |
| Benzylaminothis compound (A3, 4-chlorophenyl on ring B) | 23 - 39 | [2] |
| Benzylaminothis compound (A4, 4-nitrophenyl on ring B) | 23 - 39 | [2] |
| Benzylaminothis compound (A6, 3,4-dimethoxyphenyl on ring B) | 23 - 39 | [2] |
| Benzylaminothis compound (A9, pyridin-4-yl on ring B) | 23 - 39 | [2] |
| Substituted diphenylthis compound (C1) | 22 ± 2.8 | [1] |
| Aminoalkylated naphthalene-based chalcones | 0.11 - 5.34 nM | [3][4] |
| Compound 4a | 4.68 | [5] |
| Halogenated chalcones | Kᵢ values of 1.83 ± 0.21 - 11.19 ± 0.96 nM | [6] |
Inhibitory Activity on Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine. MAO-B inhibitors are particularly relevant for the treatment of Parkinson's disease as they prevent the breakdown of dopamine in the brain.[7]
Table 2: Inhibitory Activity of this compound Derivatives against Monoamine Oxidase (MAO)
| This compound Derivative | Target | IC50 Value (µM) | Reference |
| Fluorobenzyloxy this compound (FBZ13) | MAO-B | 0.0053 | [7] |
| Fluorobenzyloxy this compound (FBZ6) | MAO-B | 0.023 | [7] |
| This compound analog (Compound 16) | MAO-A | Kᵢ = 0.047 | [8] |
| This compound analog (Compound 16) | MAO-B | Kᵢ = 0.020 | [8] |
| Halogenated coumarin–this compound (CC2) | MAO-B | 0.51 | [9] |
| Halogenated coumarin–this compound (CC1) | MAO-B | 0.69 | [9] |
| This compound-thioether (TM8) | MAO-B | 0.010 | [10] |
| Isopropyl this compound (CA4) | MAO-B | 0.032 | [11] |
| Isopropyl this compound (CA3) | MAO-B | 0.035 | [11] |
Inhibitory Activity on Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation and for the development of skin-whitening agents in cosmetics.[12][13]
Table 3: Inhibitory Activity of this compound Derivatives against Tyrosinase
| This compound Derivative | IC50 Value (µM) | Reference |
| 2,4,2',4'-tetrahydroxythis compound | 0.02 | [12] |
| 2,4,3',4'-tetrahydroxythis compound | 0.2 | [12] |
| Oxindole-based chalcones | 1.46 - 6.82 mM | [14] |
| Methoxy sulfonamide this compound (5c) | 0.43 ± 0.07 mM | [15] |
| This compound-O-glycoside (7c) | 11.07 ± 0.55 | [16] |
Inhibitory Activity on α-Amylase
α-Amylase is a digestive enzyme that breaks down starch into smaller carbohydrates. Inhibiting this enzyme can slow down carbohydrate absorption, which is a therapeutic approach for managing type II diabetes mellitus.[17]
Table 4: Inhibitory Activity of this compound Derivatives against α-Amylase
| This compound Derivative | IC50 Value (µM) | Reference |
| (E)-1-(naphthalene-2-yl)-3-phenylprop-2-en-1-ones (1-16) | 1.25 ± 1.05 to 2.40 ± 0.09 | [17] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.[1][3]
-
Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCh), 5,5'-dithiobis-2-nitrobenzoic acid (DTNB, Ellman's reagent), and a buffer solution (e.g., phosphate buffer).
-
Procedure:
-
Prepare solutions of the this compound derivatives at various concentrations.
-
In a 96-well plate, add the buffer, DTNB, and the test compound solution.
-
Initiate the reaction by adding the AChE enzyme and incubate.
-
Add the substrate, ATCh, to start the enzymatic reaction.
-
The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the this compound inhibitor. The IC50 value is determined from a dose-response curve.[1]
Monoamine Oxidase (MAO) Inhibition Assay
The activity of MAO is often determined by measuring the production of hydrogen peroxide from the oxidative deamination of a substrate.
-
Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and a detection reagent (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of the this compound derivatives in a buffer solution.
-
Add the substrate to initiate the enzymatic reaction.
-
The HRP catalyzes the reaction between H₂O₂ and the detection reagent to produce a fluorescent product.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Calculation: The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor. IC50 values are then determined.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.[15]
-
Reagents: Mushroom tyrosinase, L-DOPA (substrate), and a buffer solution (e.g., phosphate buffer).
-
Procedure:
-
Prepare solutions of the this compound derivatives at different concentrations.
-
In a 96-well plate, add the buffer and the test compound solution.
-
Add the tyrosinase enzyme and incubate.
-
Add the L-DOPA solution to start the reaction.
-
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm.
-
Calculation: The percentage of inhibition is determined by comparing the enzyme activity with and without the inhibitor, and the IC50 value is calculated.
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. This compound Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. eprints.utm.my [eprints.utm.my]
- 5. researchgate.net [researchgate.net]
- 6. Exploring enzyme inhibition profiles of novel halogenated this compound derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by fluorobenzyloxy this compound derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ukm.my [ukm.my]
- 16. Design, synthesis, and enzyme inhibition evaluation of some novel Mono- and Di-O-β-D-Glycopyranosyl this compound analogues with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of recent Quantitative Structure-Activity Relationship (QSAR) studies on chalcone derivatives, focusing on their anticancer and anti-inflammatory activities. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are a class of flavonoids that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. QSAR modeling is a crucial computational tool in drug discovery that correlates the chemical structure of compounds with their biological activities, thereby guiding the design of more potent and selective therapeutic agents.
This document summarizes key findings from various studies, presenting quantitative data in structured tables, detailing experimental and computational methodologies, and visualizing relevant biological pathways and workflows to facilitate a comprehensive understanding of the structure-activity landscape of chalcones.
I. Comparison of QSAR Models for Anticancer and Anti-inflammatory Activities
The following tables summarize the statistical results of different QSAR models developed for this compound derivatives, providing a benchmark for their predictive power and reliability.
Anticancer Activity against HCT116 Human Colon Cancer Cells
A 3D-QSAR study employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) has been conducted to elucidate the structural requirements for the anticancer activity of this compound derivatives against the HCT116 human colon cancer cell line.[1]
| QSAR Model | Cross-validated q² | Conventional r² | Predictive r² (r²_pred) | Standard Error of Prediction (SEP) | F-statistic |
| CoMFA | 0.608 | 0.960 | 0.75 | 0.478 | 158.46 |
| CoMSIA | 0.806 | 0.934 | 0.90 | 0.316 | 104.55 |
Key Findings:
-
Both CoMFA and CoMSIA models demonstrated good statistical significance and predictive ability.[1]
-
The CoMSIA model, which includes additional descriptors for hydrophobic, hydrogen bond donor, and acceptor fields, showed superior predictive power compared to the CoMFA model.[1]
-
The analysis of CoMFA and CoMSIA contour maps revealed that bulky electron-withdrawing groups on one of the aromatic rings and electron-donating groups on the other are favorable for enhanced anticancer activity.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
A QSAR study was performed on a series of synthetic this compound derivatives to determine their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] This activity is a key indicator of anti-inflammatory potential.
| QSAR Model | Biological Activity | Key Structural Features for High Activity |
| Structure-Activity Relationship Analysis | Inhibition of NO production (IC50) | - Methoxy substitution on the A-ring at a position adjacent to the carbonyl group (2' or 6').- Presence of a 2'- or 6'-hydroxyl group on the A-ring.- Halogen substitution at the 3-position of the B-ring. |
Potent this compound Derivatives:
| Compound | IC50 (µM) for NO Inhibition |
| 2'-Methoxy-3,4-dichlorothis compound | 7.1 |
| 2'-Hydroxy-6'-methoxythis compound | 9.6 |
| 2'-Hydroxy-3-bromo-6'-methoxythis compound | 7.8 |
| 2'-Hydroxy-4',6'-dimethoxythis compound | 9.6 |
II. Experimental and Computational Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental and computational protocols employed in the cited QSAR studies.
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: HCT116 human colon cancer cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and IC50 values are determined.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO₂.[3][4]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.[3]
-
Compound and LPS Treatment: The cells are treated with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.[4]
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.[5] The amount of nitrite is determined using a standard curve of sodium nitrite.
Computational Protocols
3D-QSAR (CoMFA and CoMSIA)
-
Molecular Modeling: The 3D structures of the this compound derivatives are built using molecular modeling software (e.g., SYBYL).
-
Energy Minimization: The structures are optimized using a force field (e.g., Tripos) to obtain low-energy conformations.
-
Alignment: The molecules are aligned based on a common substructure.
-
Descriptor Calculation:
-
CoMFA: Steric and electrostatic fields are calculated at each grid point of a 3D lattice surrounding the aligned molecules.
-
CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and acceptor fields are calculated.
-
-
Statistical Analysis: Partial Least Squares (PLS) analysis is used to correlate the calculated field descriptors with the biological activity values (e.g., pIC50).
-
Model Validation: The predictive power of the QSAR model is assessed using cross-validation (leave-one-out) to calculate q² and by predicting the activity of an external test set of compounds to calculate predictive r².
III. Visualizing the QSAR Workflow and Biological Pathways
Visual representations are powerful tools for understanding complex processes. The following diagrams, generated using Graphviz, illustrate a typical QSAR workflow and a key signaling pathway modulated by chalcones.
Many anticancer chalcones exert their effects by modulating key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival and is often dysregulated in cancer.[6]
This guide serves as a starting point for researchers interested in the QSAR of chalcones. By providing a comparative analysis of existing studies and detailed methodologies, it aims to facilitate further research and the rational design of novel this compound-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of the synthetic this compound derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chalcone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Chalcone in Research and Development Settings
The proper disposal of this compound, a common precursor in the synthesis of various biologically active compounds, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound and its derivatives are classified as hazardous materials, necessitating strict adherence to established disposal protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Hazard and Disposal Summary
All personnel handling this compound must be familiar with its hazard profile to ensure safe management and disposal. The following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Parameter | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | [1][2][3][4][5][6] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4][5][6] |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[3][6] | [3][6] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.
1. Personal Protective Equipment (PPE) and Handling:
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE).[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Eye Protection: Wear chemical safety goggles with side-shields.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.[1]
2. Waste Segregation and Collection:
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, paper towels), and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure, tight-fitting lid.[3]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams. This compound is incompatible with strong oxidizing agents.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or diatomite to contain and absorb the spill.[3][5]
-
Cleanup: Collect all contaminated materials (absorbent, cleaning cloths, etc.) and place them in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol, followed by soap and water.[5]
4. Final Disposal:
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal facility.[3][6]
-
Labeling: Ensure the waste container is accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard pictograms.[3]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, while awaiting pickup.[3]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[3] Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
